molecular formula C5H9NO3 B1293664 3-(2-Hydroxyethyl)-2-oxazolidinone CAS No. 3356-88-5

3-(2-Hydroxyethyl)-2-oxazolidinone

Cat. No.: B1293664
CAS No.: 3356-88-5
M. Wt: 131.13 g/mol
InChI Key: GOXNUYXRIQJIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyethyl)-2-oxazolidinone is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57598. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-6-2-4-9-5(6)8/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXNUYXRIQJIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187246
Record name 2-Oxazolidinone, 3-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3356-88-5
Record name 3-(2-Hydroxyethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3356-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 3-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003356885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxyethyl)-2-oxazolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxazolidinone, 3-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Oxazolidinone, 3-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OXAZOLIDINONE, 3-(2-HYDROXYETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1Y9T3V4P4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Hydroxyethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxyethyl)-2-oxazolidinone is a heterocyclic organic compound belonging to the oxazolidinone class. While it is structurally related to the potent oxazolidinone class of antibiotics, its primary role in the scientific and pharmaceutical landscape is that of a versatile synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and the broader context of its potential applications, with a focus on the mechanism of action of the oxazolidinone scaffold. Due to the limited publicly available data on the specific biological activity of this compound, this guide leverages data from well-studied oxazolidinone antibiotics to illustrate the potential therapeutic relevance of this chemical class.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 131.13 g/mol .[1][2] Its structure features a five-membered oxazolidinone ring with a 2-hydroxyethyl substituent at the nitrogen atom.[1] This hydroxyl group provides a reactive handle for further chemical modifications, underpinning its utility as a synthetic building block.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3356-88-5[1][2]
Molecular Formula C₅H₉NO₃[2][3]
Molecular Weight 131.13 g/mol [1][2]
Appearance Solid[2]
Boiling Point 435 K at 0.001 bar[4]
SMILES OCCN1CCOC1=O[2]
InChI Key GOXNUYXRIQJIEF-UHFFFAOYSA-N[2][3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below.

Experimental Protocol 1: Synthesis from Diethanolamine and Diethyl Carbonate

This classical method, based on the work of Drechsel, involves the cyclization of diethanolamine with diethyl carbonate.[5]

Materials:

  • Diethanolamine

  • Diethyl Carbonate

  • Sodium methoxide (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine diethanolamine and a molar excess of diethyl carbonate.

  • Add a catalytic amount of sodium methoxide to the mixture.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the distillation of ethanol, a byproduct of the reaction.

  • Continue refluxing until the theoretical amount of ethanol has been collected, indicating the completion of the reaction.

  • After cooling, the excess diethyl carbonate is removed under reduced pressure.

  • The resulting crude product, a clear, slightly colored liquid, can be purified by vacuum distillation to yield this compound.[5]

Experimental Protocol 2: Solvent-Free Synthesis using a Heterogeneous Catalyst

A more recent and environmentally friendly approach involves the solvent-free reaction of 2-aminoethanol with urea using a cerium oxide (CeO₂) catalyst.

Materials:

  • 2-Aminoethanol

  • Urea

  • Cerium oxide (CeO₂)

  • High-temperature reactor

Procedure:

  • In a suitable reaction vessel, mix urea and 2-aminoethanol in a 1:1 molar ratio.

  • Add cerium oxide as a catalyst, typically at a loading of 10 wt% relative to urea.

  • Heat the mixture to 150°C with stirring.

  • Maintain the reaction at this temperature for approximately 6 hours to achieve high conversion and selectivity.

  • Upon completion, the reaction mixture is cooled, and the product can be isolated and purified from the catalyst and any side products.

Mechanism of Action of the Oxazolidinone Class

While specific biological activity data for this compound is scarce, the broader class of oxazolidinone antibiotics, such as Linezolid and Tedizolid, are well-characterized. Their mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.

Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the initiation complex, which is a crucial first step in protein synthesis. Specifically, it is believed to interfere with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site of the ribosome, thereby blocking the formation of the first peptide bond. This unique mechanism of action means there is a low potential for cross-resistance with other classes of antibiotics that target protein synthesis at different stages.

G cluster_ribosome Bacterial Ribosome (70S) cluster_binding_sites Binding Sites 50S_subunit 50S Subunit Initiation_Complex Functional 70S Initiation Complex 30S_subunit 30S Subunit 30S_subunit->50S_subunit associates to form 70S A_site A-site P_site P-site E_site E-site mRNA mRNA mRNA->30S_subunit binds fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->P_site binds to Oxazolidinone This compound (Oxazolidinone Class) Oxazolidinone->P_site binds to 50S subunit at the P-site No_Protein_Synthesis Inhibition of Protein Synthesis Oxazolidinone->No_Protein_Synthesis prevents formation of Initiation Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Mechanism of action of the oxazolidinone class of antibiotics.

Biological Activity and Therapeutic Potential

As a simple scaffold, this compound itself is not expected to possess potent antibacterial activity. Publicly available databases and scientific literature do not contain significant data on its minimum inhibitory concentrations (MICs) against common bacterial pathogens. However, it serves as a crucial starting material for the synthesis of more complex oxazolidinone derivatives with significant antibacterial properties.

Studies have shown that modifications to the oxazolidinone core, particularly at the C-5 and N-3 positions, can lead to compounds with potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1]

Table 2: Illustrative Antibacterial Activity of Clinically Relevant Oxazolidinones

CompoundOrganismMIC Range (µg/mL)Reference
LinezolidStaphylococcus aureus (MRSA)0.5 - 4[1]
Enterococcus faecium (VRE)1 - 4[1]
Streptococcus pneumoniae0.5 - 2
TedizolidStaphylococcus aureus (MRSA)0.25 - 1[1]
Enterococcus faecalis0.25 - 1[1]
Streptococcus pyogenes0.12 - 0.5

Note: This table is for illustrative purposes to demonstrate the potential of the oxazolidinone scaffold and does not represent data for this compound.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental experiment in the evaluation of new antibacterial agents is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

G Start Start Prepare_Drug_Stock Prepare Stock Solution of This compound Derivative Start->Prepare_Drug_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with broth Prepare_Drug_Stock->Serial_Dilution Inoculate_Plate Inoculate wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Assess Bacterial Growth Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it does not possess significant intrinsic biological activity, its utility in the synthesis of more complex and potent oxazolidinone antibiotics is well-established. The oxazolidinone scaffold continues to be a fertile ground for the discovery of new antibacterial agents with a unique mechanism of action that is crucial in the fight against antimicrobial resistance. Further research into novel derivatives synthesized from this compound could lead to the development of next-generation antibiotics with improved efficacy and safety profiles. This guide provides a foundational understanding of this key building block for researchers and drug development professionals working in this important therapeutic area.

References

An In-depth Technical Guide to 3-(2-Hydroxyethyl)-2-oxazolidinone (CAS 3356-88-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Hydroxyethyl)-2-oxazolidinone, with the CAS registry number 3356-88-5, is a heterocyclic compound belonging to the oxazolidinone class. It is a key synthetic intermediate, primarily recognized for its role in the synthesis of pharmacologically active molecules, most notably the oxazolidinone class of antibiotics such as Linezolid.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and quantitative data for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or solid, soluble in water and various organic solvents.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₉NO₃[3]
Molecular Weight 131.13 g/mol [3]
CAS Number 3356-88-5[3]
Appearance Solid[4]
Boiling Point 162 °C @ 1 Torr[5]
pKa 14.65 ± 0.10 (Predicted)[5]
Density 1.280 ± 0.06 g/cm³ (Predicted)[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for this compound.[3] Key characteristic peaks would include:

  • O-H stretch: A broad peak around 3400 cm⁻¹ due to the hydroxyl group.

  • C=O stretch: A strong peak around 1750 cm⁻¹ corresponding to the carbonyl group in the oxazolidinone ring.

  • C-O stretch: Peaks in the region of 1200-1000 cm⁻¹.

  • C-N stretch: A peak in the region of 1200-1000 cm⁻¹.

Mass Spectrometry (MS)

The NIST WebBook provides the mass spectrum of this compound obtained by electron ionization.[7] The molecular ion peak [M]⁺ would be observed at m/z 131.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Method 1: From Diethylcarbonate and Diethanolamine

This method is a classical approach to the synthesis of N-substituted 2-oxazolidinones.[8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place diethanolamine.

  • Addition of Reagent: Slowly add an equimolar amount of diethylcarbonate to the diethanolamine.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the excess reagents and by-products (ethanol) are removed by distillation. The crude product can be further purified by vacuum distillation to yield a clear, slightly colored liquid.[8]

Method 2: Solvent-Free Synthesis from 2-Aminoethanol and Urea

This method presents a more environmentally friendly approach using a catalyst.[1]

Experimental Protocol:

  • Catalyst and Reagents: In a reaction vessel, mix 2-aminoethanol and urea in a 1:1 molar ratio. Add cerium oxide (CeO₂) as a catalyst, at a loading of 10 wt% relative to urea.[1]

  • Reaction Conditions: Heat the solvent-free mixture to 150°C for 6 hours.[1]

  • Work-up and Purification: The reaction mixture is cooled to room temperature. The product can be isolated by filtration to remove the catalyst, followed by purification techniques such as crystallization or column chromatography. A conversion of 84% and a selectivity of >95% for 2-oxazolidinone derivatives have been reported under these conditions.[1] Prolonged reaction times may lead to the formation of side products like 1-(2-hydroxyethyl)-2-imidazolidinone.[1]

Role in Drug Development: Synthesis of Linezolid

This compound is a crucial building block in the synthesis of the antibiotic Linezolid. The following diagram illustrates a generalized synthetic workflow.

G cluster_synthesis Synthesis of this compound cluster_linezolid Synthesis of Linezolid Diethanolamine Diethanolamine HEO This compound Diethanolamine->HEO + Diethylcarbonate Diethylcarbonate Diethylcarbonate HEO_intermediate This compound HEO->HEO_intermediate Activation Activation of Hydroxyl Group (e.g., Mesylation) HEO_intermediate->Activation Azide Azide Intermediate Activation->Azide + NaN3 Amine Amine Intermediate Azide->Amine Reduction Coupling Coupling with 3-fluoro-4-morpholinylaniline derivative Amine->Coupling Linezolid Linezolid Coupling->Linezolid Acetylation

References

Biological activity of 3-(2-Hydroxyethyl)-2-oxazolidinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 3-(2-Hydroxyethyl)-2-oxazolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of novel antibacterial agents like Linezolid. This technical guide focuses on the derivatives of a specific building block, this compound, exploring their synthesis, diverse biological activities, and mechanisms of action. This document synthesizes quantitative data from various studies, details key experimental protocols, and provides visual representations of critical pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The 2-Oxazolidinone Core

This compound (CAS: 3356-88-5, Molecular Formula: C₅H₉NO₃) is a derivative of the 2-oxazolidinone class, a five-membered heterocyclic ring system.[1][2] While the parent compound is primarily a synthetic intermediate, its derivatives have garnered significant attention for a wide range of pharmacological activities.[1] The structural modifications, particularly at the C-5 position of the oxazolidinone ring, have led to the development of potent therapeutic agents. The success of the oxazolidinone antibiotic Linezolid against multi-drug resistant Gram-positive bacteria has spurred extensive research into novel analogues with improved efficacy, broader spectrum, and alternative therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold and its subsequent derivatization are critical steps in the drug discovery process. Efficient synthetic routes are paramount for generating compound libraries for screening.

General Synthetic Workflow

A typical workflow for the discovery of novel bioactive derivatives involves the synthesis of the core scaffold, followed by diversification through various chemical modifications, and subsequent biological screening.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization S1 Starting Materials (e.g., 2-Aminoethanol, Urea) S2 Scaffold Synthesis (this compound) S1->S2 S3 Chemical Derivatization (e.g., C-5 side chain modification) S2->S3 S4 Compound Library S3->S4 SC1 In Vitro Biological Assays (e.g., MIC, IC50) S4->SC1 Screening SC2 Identify Hit Compounds SC1->SC2 SC2->S3 Feedback SC3 Lead Optimization (Structure-Activity Relationship) SC2->SC3 SC4 In Vivo Studies SC3->SC4

Caption: General workflow for synthesis and screening of derivatives.
Experimental Protocol: Catalyst-Based Synthesis of the Core Scaffold

A highly efficient, solvent-free method for synthesizing 2-oxazolidinone derivatives has been reported.[1]

Objective: To synthesize this compound from 2-aminoethanol and urea.

Materials:

  • 2-aminoethanol

  • Urea

  • Cerium oxide (CeO₂) catalyst

  • Reaction vessel suitable for heating to 150°C

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Combine 2-aminoethanol and urea in a 1:1 molar ratio in the reaction vessel.

  • Add cerium oxide (CeO₂) catalyst, corresponding to 10 wt% of the urea mass.

  • Heat the reaction mixture to 150°C.

  • Maintain the temperature and stir the reaction for 6 hours. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • After 6 hours, cool the reaction mixture to room temperature.

  • Purify the resulting product using an appropriate method, such as column chromatography, to isolate the this compound.

  • Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Expected Outcome: This method achieves high conversion (84%) and selectivity (>95%) for the desired 2-oxazolidinone derivative.[1] Prolonged reaction times beyond 8 hours may lead to side reactions.[1]

Biological Activities and Mechanisms of Action

Antibacterial Activity

The most prominent biological activity of oxazolidinone derivatives is their antibacterial effect, particularly against multidrug-resistant (MDR) Gram-positive pathogens.[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by targeting an early stage of protein synthesis. They bind to the P-site of the 50S ribosomal subunit, which prevents the formation of the crucial initiation complex involving N-formylmethionyl-tRNA. This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.

G cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Blocked) 50S_Subunit->Initiation_Complex 30S_Subunit 30S Subunit 30S_Subunit->Initiation_Complex mRNA mRNA mRNA->30S_Subunit binds fMet-tRNA fMet-tRNA (Initiator tRNA) fMet-tRNA->Initiation_Complex Oxazolidinone Oxazolidinone Derivative Oxazolidinone->50S_Subunit Binds to P-site Protein_Synthesis Protein Synthesis (Inhibited) Initiation_Complex->Protein_Synthesis prevents formation

Caption: Mechanism of bacterial protein synthesis inhibition by oxazolidinones.

Antibacterial Spectrum and Potency

Derivatives of this compound have shown significant promise, with some analogues demonstrating superior activity compared to established antibiotics.[1]

Compound Class/ExampleTarget Organism(s)MIC (µg/mL)Reference
LinezolidEnterococcus faecalis, Staphylococcus aureus1.0[1]
TedizolidResistant Strains (e.g., MRSA)< 0.5[1]
Novel Oxazolidinone-Amide (Compound 3a)Bacillus subtilis1.1 - 4.68[3]
Nitrofuran-Oxazolidinone ConjugateB. subtilis, P. aeruginosa1.17[3]
3-(5-fluoropyridine-3-yl) Derivative (7j)Gram-positive bacteria0.25 - 1.0[4]
Chalcone-Oxazolidinone HybridMethicillin-resistant S. aureus (MRSA)4.0[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a derivative that inhibits visible growth of a target bacterium.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of each test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of final concentrations.

  • Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

While less explored than their antibacterial properties, some heterocyclic scaffolds related to oxazolidinones have demonstrated anticancer potential. Studies on 4-thiazolidinone derivatives, for example, have shown that these compounds can induce apoptosis in cancer cell lines at concentrations between 50 and 100 µM.[6] The mechanism often involves an increase in caspase-3 activity and the production of reactive oxygen species (ROS).[6] Further investigation is required to determine if this compound derivatives possess significant and selective anticancer activity.

Monoamine Oxidase (MAO) Inhibition

Oxazolidinones are also known to be inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.[7] This activity makes them potential candidates for the treatment of depression and neurodegenerative disorders.

Mechanism of Action: Docking studies have shown that the oxazolidinone ring can bind favorably within an aromatic cage near the flavin cofactor at the active site of MAO-A, leading to inhibition of the enzyme.[7]

Experimental Protocol: MAO Inhibitor Screening Assay

A common method for screening MAO inhibitors is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[8][9]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a derivative against MAO-A or MAO-B.

Materials:

  • Purified MAO-A or MAO-B enzyme

  • Test compounds at various concentrations

  • MAO substrate (e.g., p-Tyramine)

  • Dye reagent and Horseradish Peroxidase (HRP) for detection

  • Assay buffer

  • Black 96-well microtiter plates

  • Fluorescence plate reader (e.g., λex = 530 nm / λem = 585 nm)

Procedure:

  • Add diluted MAO-A or MAO-B enzyme solution to the wells of a black 96-well plate.

  • Add the test compounds at a range of serial dilutions to the wells. Include a positive inhibitor control (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) and a no-inhibitor control.

  • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Prepare a Master Reaction Mix containing the MAO substrate, HRP, and the dye reagent in assay buffer.

  • Add the Master Reaction Mix to all wells to initiate the reaction.

  • Incubate for 20-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds for drug development. While their antibacterial properties against Gram-positive pathogens are well-established and continue to be optimized, their potential as anticancer agents and monoamine oxidase inhibitors warrants further in-depth investigation. The synthetic accessibility of the scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation therapeutic agents with enhanced potency and novel mechanisms of action. This guide provides the foundational data, protocols, and conceptual frameworks to aid researchers in advancing the exploration of this valuable chemical class.

References

3-(2-Hydroxyethyl)-2-oxazolidinone mechanism of action in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Oxazolidinones in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinones represent a critical class of synthetic antibiotics, notable for their unique mechanism of action and their efficacy against a wide spectrum of multidrug-resistant Gram-positive bacteria. The first clinically approved member of this class, Linezolid, is a cornerstone in treating severe infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.

This guide focuses on the core mechanism of action of the oxazolidinone class, using Linezolid as the primary exemplar. The specific compound 3-(2-Hydroxyethyl)-2-oxazolidinone is a principal human metabolite of Linezolid, identified as PNU-142300[1]. While this metabolite is a significant product of Linezolid's in vivo transformation, it is generally considered to be microbiologically inactive[2]. Therefore, understanding the antibacterial action requires a deep dive into the parent compound's interaction with its bacterial target.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

Oxazolidinones exert their bacteriostatic (and in some cases, bactericidal against streptococci) effects by inhibiting bacterial protein synthesis at a very early and unique stage: initiation[3][4]. This mechanism distinguishes them from most other protein synthesis inhibitors, which typically interfere with the elongation phase, and is the basis for the lack of cross-resistance with other antibiotic classes[5].

The key steps are as follows:

  • Binding to the 50S Ribosomal Subunit : The primary molecular target of oxazolidinones is the bacterial ribosome. The drug specifically binds to the 50S subunit, the larger of the two ribosomal subunits[6].

  • Interaction with 23S rRNA : The binding site is located at the peptidyl transferase center (PTC) on the 23S ribosomal RNA component of the 50S subunit[7]. X-ray crystallography studies have shown that Linezolid binds within the A-site pocket of the PTC, a site critical for the catalysis of peptide bond formation[6][8].

  • Prevention of 70S Initiation Complex Formation : By occupying this critical site, Linezolid physically obstructs the proper positioning of the initiator fMet-tRNA in the P-site. This steric hindrance prevents the association of the 50S subunit with the initiation complex, which consists of the 30S subunit, mRNA, and initiator fMet-tRNA. Consequently, the formation of a functional 70S initiation complex, the essential first step of translation, is blocked[9][10].

This targeted disruption of the very first step of protein synthesis effectively halts the production of essential bacterial proteins, leading to the cessation of growth and proliferation.

Oxazolidinone_Mechanism_of_Action cluster_0 Bacterial Cell 30S_Subunit 30S Ribosomal Subunit Initiation_Complex_30S 30S Initiation Complex 30S_Subunit->Initiation_Complex_30S mRNA mRNA mRNA->Initiation_Complex_30S fMet_tRNA Initiator fMet-tRNA fMet_tRNA->Initiation_Complex_30S 70S_Complex Functional 70S Initiation Complex Initiation_Complex_30S->70S_Complex Associates with 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->70S_Complex Blocked_Binding Binding Site Blocked 50S_Subunit->Blocked_Binding Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Linezolid Linezolid (Oxazolidinone) Linezolid->50S_Subunit Binds to PTC (A-site) Blocked_Binding->70S_Complex Prevents Formation

Caption: Inhibition of the 70S initiation complex by Oxazolidinones.

Quantitative Data on Linezolid Activity

The potency of Linezolid has been extensively characterized through various in vitro assays. The data below summarizes its activity against key pathogens and its inhibitory concentrations in cell-free systems.

Table 1: Minimum Inhibitory Concentrations (MICs) of Linezolid

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 are the concentrations that inhibit 50% and 90% of isolates, respectively.

OrganismResistance PhenotypeNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Susceptible (MSSA)-2.02.0[11]
Staphylococcus aureusMethicillin-Resistant (MRSA)15572.02.0[5][11]
Coagulase-negative staphylococciMethicillin-Resistant (MR-CoNS)4961.01.0[5][11]
Enterococcus faecalisVancomycin-Susceptible (VSE)4282.02.0[5][11]
Enterococcus faecalisVancomycin-Resistant (VRE)-2.02.0[12]
Enterococcus faeciumVancomycin-Susceptible (VSE)-2.02.0[11]
Enterococcus faeciumVancomycin-Resistant (VRE)1962.02.0[5][11]
Streptococcus pneumoniaePenicillin-Susceptible (PSSP)-1.01.0[12]
Streptococcus pneumoniaePenicillin-Resistant (PRSP)4221.01.0[5][11]
Table 2: Inhibitory Concentrations (IC50) and Binding Affinity

IC50 values measure the concentration of a drug that inhibits a specific biochemical function by 50%. The dissociation constant (Kd) is a measure of binding affinity.

ParameterValueSystem / OrganismReference(s)
IC50 (Coupled Transcription-Translation)1.8 µME. coli cell-free system[1][9]
IC50 (Translation, uncoupled)15 µM (at 8 µg/mL mRNA)E. coli cell-free system[1]
IC50 (70S Initiation Complex Formation)110 µME. coli ribosomes[2][9]
IC50 (70S Initiation Complex Formation)116 µMS. aureus ribosomes[9]
IC50 (Protein Synthesis Inhibition)0.3 µg/mLS. aureus whole cells[3]
IC50 (Mitochondrial Protein Synthesis)16 µMIsolated rat heart mitochondria[13]
Dissociation Constant (Kd) ~20 µME. coli 50S subunit (for Eperezolid)-

Metabolism of Linezolid

In humans, Linezolid is metabolized primarily through the oxidation of its morpholine ring, a process that does not involve cytochrome P450 enzymes[2]. This oxidation leads to two main, microbiologically inactive metabolites: PNU-142586 (hydroxyethyl glycine metabolite) and PNU-142300 (this compound). These metabolites account for a significant portion of the excreted drug[2][13].

Linezolid_Metabolism Linezolid Linezolid Oxidation Morpholine Ring Oxidation (Non-enzymatic/Enzymatic) Linezolid->Oxidation PNU_142586 PNU-142586 (Inactive Metabolite) Oxidation->PNU_142586 Major Pathway PNU_142300 PNU-142300 (this compound) (Inactive Metabolite) Oxidation->PNU_142300 Secondary Pathway

Caption: Metabolic pathway of Linezolid to its primary inactive metabolites.

Experimental Protocols

The elucidation of the oxazolidinone mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterial isolate.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of Linezolid in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest concentration to be tested.

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the 2x Linezolid stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. This brings the final volume to 100 µL and halves the antibiotic concentrations to the desired final test range.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Linezolid at which there is no visible growth (clear well). The growth control (well 11) must show turbidity.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Plate Prepare Serial Dilutions of Linezolid in 96-Well Plate Start->Prep_Plate Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plate->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read Read Results Visually (Check for Turbidity) Incubate->Read Determine_MIC Determine MIC (Lowest Clear Well) Read->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for the Broth Microdilution MIC assay.
Protocol 2: Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the direct binding of a radiolabeled antibiotic to its ribosomal target.

Methodology:

  • Preparation of Components:

    • Isolate 70S ribosomes (or 50S subunits) from a suitable bacterial strain (e.g., E. coli MRE600) via sucrose gradient ultracentrifugation.

    • Obtain or synthesize radiolabeled Linezolid (e.g., [¹⁴C]-Linezolid or [³H]-Linezolid).

    • Prepare a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl).

  • Binding Reaction:

    • In a microcentrifuge tube, set up reaction mixtures containing a fixed concentration of ribosomes (e.g., 50-100 nM) and varying concentrations of radiolabeled Linezolid.

    • To determine non-specific binding, prepare parallel reactions containing a large excess (e.g., 100-fold) of unlabeled Linezolid.

    • Incubate the reactions at 37°C for 30-60 minutes to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak nitrocellulose membranes (0.45 µm pore size) in ice-cold binding buffer.

    • Assemble a vacuum filtration manifold.

    • Filter each reaction mixture slowly through a separate membrane. Ribosomes and any bound radiolabeled drug will be retained.

    • Immediately wash each filter with 2-3 volumes of ice-cold binding buffer to remove unbound radiolabeled drug.

  • Quantification and Analysis:

    • Place each dried filter into a scintillation vial with a suitable scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding by subtracting the CPM from the non-specific binding tubes from the total binding tubes.

    • Plot specific binding against the concentration of free radiolabeled Linezolid. The data can be used to calculate the dissociation constant (Kd).

Binding_Assay_Workflow Start Start Prep Prepare Ribosomes and Radiolabeled Linezolid Start->Prep Incubate Incubate Ribosomes with Radiolabeled Linezolid Prep->Incubate Filter Filter Mixture through Nitrocellulose Membrane Incubate->Filter Wash Wash Filter with Cold Buffer Filter->Wash Quantify Quantify Retained Radioactivity (Scintillation Counting) Wash->Quantify Analyze Analyze Data (Calculate Specific Binding, Kd) Quantify->Analyze End End Analyze->End

Caption: Workflow for a radiolabeled ribosome filter binding assay.
Protocol 3: In Vitro Coupled Transcription-Translation Inhibition Assay

This assay measures the effect of an antibiotic on the entire process of gene expression in a cell-free system.

Methodology:

  • Preparation of Cell-Free Extract:

    • Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli MRE600). This extract contains all the necessary machinery for transcription and translation (ribosomes, polymerases, tRNAs, factors).

  • Reaction Setup:

    • In a microplate or microcentrifuge tubes, set up reaction mixtures containing:

      • S30 cell-free extract.

      • A DNA template encoding a reporter gene (e.g., Firefly Luciferase or β-galactosidase).

      • A mixture of amino acids.

      • An energy source (ATP, GTP) and necessary salts.

      • Varying concentrations of Linezolid. Include a "no drug" positive control and a "no DNA" negative control.

  • Incubation:

    • Incubate the reactions at 37°C for 60-90 minutes. During this time, the reporter gene is transcribed into mRNA, and the mRNA is translated into protein.

  • Quantification of Reporter Protein:

    • If using a luciferase reporter, add the appropriate luciferin substrate and measure the resulting luminescence using a luminometer.

    • If using a β-galactosidase reporter, add a chromogenic substrate (e.g., ONPG) and measure the absorbance change using a spectrophotometer.

  • Data Analysis:

    • Normalize the signal from the drug-treated reactions to the "no drug" control (set to 100% activity).

    • Plot the percentage of protein synthesis activity against the Linezolid concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

IVTT_Workflow Start Start Prep_Extract Prepare S30 Cell-Free Extract Start->Prep_Extract Setup_Reaction Set up Reaction Mix: Extract, DNA Template, Amino Acids, Energy Source, & Linezolid Prep_Extract->Setup_Reaction Incubate Incubate at 37°C (60-90 min) Setup_Reaction->Incubate Measure Measure Reporter Protein Activity (e.g., Luminescence) Incubate->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro transcription-translation assay.

Conclusion

The oxazolidinone class of antibiotics, exemplified by Linezolid, possesses a distinct and powerful mechanism of action against Gram-positive bacteria. By binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex, they inhibit protein synthesis at its earliest stage. This unique target interaction ensures their continued efficacy against strains resistant to other classes of antibiotics. The primary metabolite, this compound, is microbiologically inactive, underscoring that the antibacterial activity resides entirely with the parent compound. The quantitative data and experimental protocols provided herein offer a robust framework for researchers engaged in the study and development of novel antibacterial agents targeting the bacterial ribosome.

References

Pharmacological Potential of N-hydroxyethyl-2-oxazolidone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxyethyl-2-oxazolidone, more formally known as 3-(2-hydroxyethyl)-2-oxazolidinone, is a heterocyclic organic compound that serves as a crucial synthetic intermediate in the development of various pharmacologically active molecules. While direct and extensive pharmacological data on N-hydroxyethyl-2-oxazolidone itself is limited, the broader class of oxazolidinones, and specifically its derivatives, have demonstrated significant potential across multiple therapeutic areas, including antibacterial, anti-inflammatory, and anticancer applications. This technical guide provides an in-depth overview of the known and potential pharmacological activities of N-hydroxyethyl-2-oxazolidone, detailed experimental protocols for its evaluation, and a summary of quantitative data from its pharmacologically active derivatives.

Introduction to N-hydroxyethyl-2-oxazolidone

N-hydroxyethyl-2-oxazolidone (CAS No: 3356-88-5) is a five-membered ring structure containing both nitrogen and oxygen.[1] Its chemical structure, featuring a reactive hydroxyl group, makes it an ideal scaffold for chemical modification and the synthesis of a diverse range of derivatives. The oxazolidinone ring is a key pharmacophore in several clinically important drugs, most notably the antibiotic linezolid.[1] The primary interest in N-hydroxyethyl-2-oxazolidone lies in its role as a versatile building block for creating novel therapeutic agents.

Synthesis of N-hydroxyethyl-2-oxazolidone

Several synthetic routes for N-hydroxyethyl-2-oxazolidone have been reported. A common and efficient method involves the reaction of diethanolamine with diethyl carbonate.[2] Another approach utilizes the cyclization of 1-(2-hydroxyethyl)ethyleneimine in a carbon dioxide atmosphere, catalyzed by a nitrogen-containing compound.[3] A solvent-free method reacting 2-aminoethanol with urea using cerium oxide as a catalyst at 150°C has also been described, offering high conversion and selectivity.[1]

General Experimental Protocol for Synthesis

A widely cited method for the synthesis of N-hydroxyethyl-2-oxazolidone is based on the reaction of diethyl carbonate and diethanolamine.[2]

Materials:

  • Diethyl carbonate

  • Diethanolamine

  • Ethanol (for recrystallization, if necessary)

Procedure:

  • Combine equimolar amounts of diethyl carbonate and diethanolamine in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol to yield a clear, slightly colored liquid.[2]

Pharmacological Potential and Mechanisms of Action

The pharmacological potential of N-hydroxyethyl-2-oxazolidone is largely inferred from the activities of its derivatives. The oxazolidinone scaffold is associated with a range of biological activities.

Antibacterial Activity

Oxazolidinones are a significant class of antibiotics that are effective against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial mechanism of oxazolidinones is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event interferes with the formation of the initiation complex, a crucial early step in protein synthesis, thereby preventing the translation of bacterial proteins.

Bacterial_Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Oxazolidinone N-hydroxyethyl-2-oxazolidone Derivative Oxazolidinone->50S_subunit Binds to PTC Inhibition->Initiation_Complex Prevents Formation

Inhibition of Bacterial Protein Synthesis by Oxazolidinones.
Anti-inflammatory Activity

Derivatives of oxazolidinones have been investigated for their anti-inflammatory properties.[4] The mechanism of action is thought to involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Mechanism of Action: Modulation of NF-κB Signaling Pathway

A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Some anti-inflammatory agents act by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Oxazolidinone_Derivative Oxazolidinone Derivative Oxazolidinone_Derivative->IKK Potential Inhibition DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Potential Modulation of the NF-κB Signaling Pathway.
Anticancer Activity

Several studies have explored the anticancer potential of oxazolidinone derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5] The exact mechanisms are still under investigation but may involve the modulation of cell cycle regulation and induction of programmed cell death.

Quantitative Data on Pharmacological Activity of Derivatives

While specific data for N-hydroxyethyl-2-oxazolidone is not available, the following tables summarize the reported activities of some of its derivatives, providing a benchmark for the potential of this chemical class.

Table 1: Antibacterial Activity of Oxazolidinone Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeS. aureusS. aureus (MRSA)B. subtilisE. faecalisReference
Linezolid (Reference)---1.0[1]
3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivative 12e --16-[6]
1,2,4-Triazolo[4,3-α]pyrimidine Oxazolidinone 8 1.00.5-1.0[7]
Facilely Synthesized Oxazolidinone 18a1 --8 (vs M. smegmatis)-[8]

Table 2: Anticancer Activity of Oxazolidinone Derivatives (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Thiazolidin-4-one Derivative 28 HeLa3.2[9]
Thiazolidin-4-one Derivative 28 MCF-72.1[9]
Thiazolidin-4-one Derivative 28 LNCaP2.9[9]
Thiazolidin-4-one Derivative 28 A5494.6[9]
Benzoimidazol-thiazolidinone 13a HCT1160.05 (mM/ml)[10]
Benzoimidazol-thiazolidinone 13b HCT1160.12 (mM/ml)[10]

Table 3: Anti-inflammatory Activity of Oxazolidinone Derivatives (COX Inhibition - IC50 in µM)

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Pyrazolyl benzenesulfonamide-thiazolidinone 24a 5.61.52[11]
Pyrazolyl benzenesulfonamide-thiazolidinone 24b 4.51.06[11]
Thiazolidin-4-one 23a 10.52.3[11]
Thiazolidin-4-one 23b 10.81.9[11]

Experimental Protocols for Pharmacological Evaluation

The following are detailed methodologies for key experiments to assess the pharmacological potential of N-hydroxyethyl-2-oxazolidone and its derivatives.

Experimental_Workflow Start Compound Synthesis & Purification In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antibacterial Antibacterial Assays (MIC Determination) In_Vitro_Screening->Antibacterial Anti_inflammatory Anti-inflammatory Assays (COX Inhibition, Cytokine Release) In_Vitro_Screening->Anti_inflammatory Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) In_Vitro_Screening->Anticancer Mechanism_of_Action Mechanism of Action Studies Antibacterial->Mechanism_of_Action Anti_inflammatory->Mechanism_of_Action Anticancer->Mechanism_of_Action Protein_Synthesis_Inhibition Bacterial Protein Synthesis Assay Mechanism_of_Action->Protein_Synthesis_Inhibition Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Efficacy_Models Efficacy Models (Infection, Inflammation, Tumor) In_Vivo_Studies->Efficacy_Models Toxicity_Studies Toxicity Studies In_Vivo_Studies->Toxicity_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

General Experimental Workflow for Pharmacological Evaluation.
Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Test compound (N-hydroxyethyl-2-oxazolidone or its derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli, B. subtilis, MRSA)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., linezolid, vancomycin)

  • Negative control (broth only)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[12]

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Materials:

  • Test compound

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Fluorescent probe or colorimetric detection reagent

  • 96-well plates (black or clear, depending on detection method)

  • Plate reader

  • Positive control inhibitor (e.g., celecoxib for COX-2, indomethacin for both)

Procedure:

  • Enzyme and Compound Preparation:

    • Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

    • Prepare serial dilutions of the test compound.

  • Assay Reaction:

    • In the wells of the 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Include wells for a positive control inhibitor and a no-inhibitor control.

    • Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

  • Initiation and Detection:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence or absorbance kinetically over a period of 5-10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Test compound

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include untreated control wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

N-hydroxyethyl-2-oxazolidone is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. While the compound itself has not been extensively studied for its pharmacological properties, the well-established and diverse biological activities of its derivatives, particularly in the areas of antibacterial, anti-inflammatory, and anticancer research, underscore the importance of the oxazolidinone scaffold. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the pharmacological potential of new derivatives synthesized from N-hydroxyethyl-2-oxazolidone. Further investigation into novel derivatives of this compound is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 3-(2-Hydroxyethyl)-2-oxazolidinone: Synthesis, Applications, and Core Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Hydroxyethyl)-2-oxazolidinone, a key chemical intermediate in medicinal chemistry. The document details its physicochemical properties, synthesis protocols, and its pivotal role as a building block in the development of bioactive molecules, particularly oxazolidinone antibiotics. Quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to support advanced research and development.

Core Properties of this compound

This compound is a heterocyclic compound featuring a five-membered oxazolidinone ring.[1] Its structure, containing both a hydroxyl group and a stable lactam, makes it a versatile intermediate in organic synthesis. While its own biological functions are not extensively characterized, it is a critical precursor for more complex molecules.[1]

PropertyValueReference
CAS Number 3356-88-5[2][3][4][5]
Molecular Formula C₅H₉NO₃[2][4][5][6]
Molecular Weight 131.13 g/mol [2][3][4][5]
Appearance Solid[2][3]
IUPAC Name 3-(2-hydroxyethyl)-1,3-oxazolidin-2-one[6]
Synonyms N-Hydroxyethyl-2-oxazolidone, 3-(2'-Hydroxyethyl)-2-oxazolidone[5][7]
Boiling Point 435.00 K (161.85 °C) at 0.10 kPa[5]
LogP (Octanol/Water) -0.569 (Crippen Method)[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common laboratory and industrial method involves the reaction of diethanolamine with diethyl carbonate.[8] An alternative, solvent-free approach utilizes the reaction of 2-aminoethanol with urea, catalyzed by cerium oxide, which offers high conversion and selectivity.

Experimental Protocol: Synthesis from Diethanolamine and Diethyl Carbonate

This protocol is based on the method described by E. K. Drechsel.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine diethanolamine and a molar excess of diethyl carbonate.

  • Heating: Heat the reaction mixture. Ethanol will be generated as a byproduct and can be slowly distilled off to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by observing the cessation of ethanol distillation.

  • Purification: After the reaction is complete, allow the mixture to cool. The excess diethyl carbonate is removed under reduced pressure.

  • Final Product: The resulting crude product, a clear, slightly colored liquid, is then purified by vacuum distillation to yield this compound.[8]

Synthesis Workflow Diagram

G reagents Diethanolamine + Diethyl Carbonate reaction Reflux & Distillation reagents->reaction Heat crude Crude Product + Ethanol (byproduct) reaction->crude purification Vacuum Distillation crude->purification Separation final Pure 3-(2-Hydroxyethyl)- 2-oxazolidinone purification->final

General synthesis workflow for this compound.

Applications in Medicinal Chemistry

The primary significance of this compound lies in its application as a versatile scaffold in medicinal chemistry.[1][9] It is a cornerstone for the synthesis of the oxazolidinone class of antibiotics.

Role in Antibiotic Synthesis (e.g., Linezolid)

Oxazolidinones are a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][10][11] Linezolid, the first FDA-approved drug in this class, is synthesized using an oxazolidinone core derived from intermediates like this compound.[10][12] The synthesis involves constructing the core oxazolidinone ring and subsequently modifying the side chains to achieve the final active pharmaceutical ingredient.[13][14][15][16]

Structure-Activity Relationship (SAR) of Oxazolidinones

Extensive SAR studies have been conducted on the oxazolidinone class.[17] Key findings indicate that the 3-aryl-2-oxazolidinone structure is crucial for antibacterial activity.[11][17] Modifications at the C-5 position of the oxazolidinone ring, often initiated from a precursor like this compound, significantly influence the potency and spectrum of activity. For instance, the acetamidomethyl group at the C-5 position in Linezolid is a key determinant of its efficacy.[17]

Use as a Chiral Auxiliary

The broader class of 2-oxazolidinones is widely recognized for its use as chiral auxiliaries in asymmetric synthesis.[18][19][20] These auxiliaries are temporarily incorporated into a molecule to direct the stereoselective formation of a new chiral center.[18][21] By attaching an oxazolidinone to a prochiral substrate, one face of the molecule is sterically hindered, forcing reagents to approach from the opposite, less-hindered face, thereby achieving high diastereoselectivity.[21]

Mechanism of Action of Oxazolidinone Antibiotics

Oxazolidinones exert their antibacterial effect through a unique mechanism: the inhibition of bacterial protein synthesis at a very early stage.[1][10][11][22]

  • Binding to Ribosome: Unlike many other protein synthesis inhibitors, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (P site).[10][11]

  • Inhibition of Initiation Complex: This binding prevents the formation of the functional 70S initiation complex, which is an essential first step in the translation process.[10][23] The complex requires the combination of the 30S and 50S subunits, mRNA, and N-formylmethionyl-tRNA.

  • Prevention of Translation: By blocking the formation of this initiation complex, oxazolidinones effectively halt the synthesis of bacterial proteins, leading to a bacteriostatic effect.[23]

Due to this distinct mechanism, there is no cross-resistance between oxazolidinones and other classes of antibiotics.[10][22]

Bacterial Protein Synthesis Inhibition Pathway

G Mechanism of Action cluster_0 Bacterial Cell mrna mRNA init_complex 30S Initiation Complex mrna->init_complex sub30s 30S Ribosomal Subunit sub30s->init_complex fmet fMet-tRNA fmet->init_complex ribosome70s Functional 70S Ribosome init_complex->ribosome70s sub50s 50S Ribosomal Subunit sub50s->ribosome70s protein Protein Synthesis (Elongation) ribosome70s->protein oxazolidinone Oxazolidinone Drug (e.g., Linezolid) oxazolidinone->block

Oxazolidinones block the formation of the 70S initiation complex.

Quantitative Data on Oxazolidinone Antibiotics

The development of antibiotics from this compound and related precursors is driven by their potent activity against resistant pathogens. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for Linezolid and Tedizolid, two prominent oxazolidinone antibiotics.

CompoundOrganismMIC (μg/mL)Reference
Linezolid Enterococcus faecalisas low as 1.0[1]
Staphylococcus aureusas low as 1.0[1]
Tedizolid Resistant Staphylococcus aureus< 0.5[1]

Logical Workflow: From Intermediate to Drug Product

The journey from a simple intermediate like this compound to a final drug product involves a multi-step, logical progression of chemical synthesis and modification.

G start Starting Materials (e.g., Diethanolamine) intermediate Core Intermediate This compound start->intermediate Synthesis scaffold Functionalized Oxazolidinone Scaffold intermediate->scaffold Functionalization sar Structure-Activity Relationship (SAR) Guided Modification scaffold->sar api Active Pharmaceutical Ingredient (API) (e.g., Linezolid) sar->api Optimization drug Final Drug Product api->drug Formulation

Development path from chemical intermediate to final drug product.

References

An In-Depth Technical Guide to 3-(2-Hydroxyethyl)-2-oxazolidinone: Core Uses and Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxyethyl)-2-oxazolidinone is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. While not an active pharmaceutical ingredient itself, its structural motif is central to the development of important therapeutics, most notably the oxazolidinone class of antibiotics. This technical guide provides a comprehensive overview of the primary uses and functions of this compound, with a focus on its role as a synthetic intermediate. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.

Introduction

This compound, with the CAS number 5667-51-6, is a five-membered heterocyclic compound featuring an oxazolidinone ring substituted with a hydroxyethyl group at the nitrogen atom.[1] Its molecular structure imparts unique chemical properties that make it a valuable precursor in the synthesis of more complex molecules. The primary significance of this compound lies in its role as a key intermediate in the preparation of pharmacologically active agents, particularly in the field of antibacterials. The oxazolidinone core is the pharmacophore responsible for the unique mechanism of action of antibiotics like Linezolid, which combat multi-drug resistant Gram-positive bacteria.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₅H₉NO₃[3][4]
Molecular Weight 131.13 g/mol [1][5]
CAS Number 3356-88-5[1][3]
Boiling Point 154 °C[6]
Appearance Clear, slightly colored liquid[6]
Storage 2-8°C Refrigerator[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below, offering flexibility in terms of starting materials and reaction conditions.

Synthesis from Diethyl Carbonate and Diethanolamine

This classical method, originally reported by E. K. Drechsel in 1957, remains a reliable route for the preparation of this compound.[6]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine diethanolamine and diethyl carbonate.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the distillation of ethanol.

  • Continue refluxing until the theoretical amount of ethanol has been collected.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by vacuum distillation to yield this compound as a clear, slightly colored liquid.[6]

Solvent-Free Synthesis from 2-Aminoethanol and Urea

A more recent and environmentally friendly approach involves the solvent-free reaction of 2-aminoethanol with urea, catalyzed by cerium oxide (CeO₂).[1] This method offers high conversion and selectivity.

Experimental Protocol:

  • In a reaction vessel, mix 2-aminoethanol and urea in a 1:1 molar ratio.

  • Add 10 wt% of cerium oxide (CeO₂) relative to urea as the catalyst.

  • Heat the mixture to 150°C with constant stirring.

  • Maintain the reaction at this temperature for 6 hours to achieve optimal conversion (84%) and selectivity (>95%).[1]

  • Longer reaction times should be avoided to prevent the formation of by-products such as 1-(2-hydroxyethyl)-2-imidazolidinone.[1]

  • The product can be isolated and purified using appropriate techniques, such as column chromatography or distillation.

Primary Uses and Functions

The principal application of this compound is as a foundational molecule in the synthesis of more complex and biologically active compounds.

Intermediate in the Synthesis of Oxazolidinone Antibiotics

The most significant use of this compound is as a precursor for the synthesis of oxazolidinone antibiotics. These drugs are a critical class of antimicrobials effective against multi-drug resistant Gram-positive pathogens. The general mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis at the initiation phase.[2][7] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex.[2][8][9]

The synthesis of various oxazolidinone antibiotic candidates often involves the modification of the this compound scaffold. For instance, derivatives incorporating triazole moieties have shown promising antibacterial activity.[1]

Table 2: Antibacterial Activity of Selected Oxazolidinone Antibiotics

CompoundTarget OrganismMIC (μg/mL)Reference
LinezolidEnterococcus faecalis1.0
LinezolidStaphylococcus aureus1.0
TedizolidResistant Strains<0.5
Triazolyl Oxazolidinone AnalogsVarious Gram-positive bacteriaSignificantly lower than Linezolid and Vancomycin[1]

dot

bacterial_protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex_Formation Formation of Initiation Complex 30S_subunit->Initiation_Complex_Formation 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex_Formation 50S_subunit->Initiation_Complex_Formation mRNA mRNA mRNA->30S_subunit binds fMet-tRNA fMet-tRNA fMet-tRNA->30S_subunit binds Protein_Synthesis Protein Synthesis Initiation_Complex_Formation->Protein_Synthesis leads to Oxazolidinone This compound Derivatives (e.g., Linezolid) Oxazolidinone->50S_subunit binds to

Caption: Mechanism of action of oxazolidinone antibiotics.

Chiral Auxiliary in Asymmetric Synthesis

The oxazolidinone scaffold is widely employed as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions.[10] While this compound itself is achiral, it can be a precursor to chiral oxazolidinone auxiliaries. These auxiliaries are temporarily incorporated into a substrate to direct the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.

dot

asymmetric_synthesis_workflow Start Achiral Substrate Step1 Couple with Chiral Oxazolidinone Auxiliary Start->Step1 Step2 Diastereoselective Reaction Step1->Step2 Step3 Cleavage of Auxiliary Step2->Step3 End Enantiomerically Enriched Product Step3->End Auxiliary_Recovery Recovered Chiral Auxiliary Step3->Auxiliary_Recovery

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques. A summary of expected spectral features is provided below.

Table 3: Spectroscopic Data for this compound

TechniqueKey FeaturesReference
¹H NMR Signals corresponding to the ethyl group protons and the oxazolidinone ring protons. The chemical shifts will be influenced by the neighboring heteroatoms and the carbonyl group.[11]
¹³C NMR Resonances for the carbonyl carbon, the two carbons of the oxazolidinone ring, and the two carbons of the hydroxyethyl group.[4]
IR Spectroscopy A strong absorption band for the C=O stretching of the carbamate group, and a broad band for the O-H stretching of the hydroxyl group.[3]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 131.13 g/mol .[3]

Conclusion

This compound is a cornerstone intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its primary function as a precursor to the potent oxazolidinone class of antibiotics underscores its importance in addressing the challenge of antimicrobial resistance. The synthetic methodologies for its preparation are well-established, offering both traditional and greener alternatives. A thorough understanding of its chemical properties, synthesis, and applications is crucial for researchers and professionals in drug discovery and development, enabling the continued exploration and innovation of new therapeutic agents based on the versatile oxazolidinone scaffold.

References

An In-depth Technical Guide to the Oxazolidinone Class of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Historical Perspective

The oxazolidinones are a class of synthetic antimicrobial agents, representing one of the few truly new classes of antibiotics to be introduced into clinical practice in the last 50 years.[1] Their development was driven by the urgent need for new therapies to combat the rising prevalence of multidrug-resistant (MDR) Gram-positive bacteria.

The antibacterial potential of oxazolidinones was first reported in the late 1980s by E.I. DuPont de Nemours & Co. with the discovery of compounds DuP-105 and DuP-721.[2][3] Although these initial candidates showed promising activity, they were ultimately halted due to toxicity issues.[3] Renewed interest in the class led to the discovery and development of linezolid by Pharmacia & Upjohn (now part of Pfizer). Linezolid was the first oxazolidinone to receive FDA approval in 2000, marking a significant milestone in the fight against resistant pathogens.[1][4]

Following the success of linezolid, research efforts have focused on developing second-generation oxazolidinones with improved potency, a better safety profile, and activity against resistant strains.[2] This has led to the approval of tedizolid, a more potent successor, and the advancement of several other candidates—such as sutezolid, delpazolid, and radezolid—into various stages of clinical development, particularly for challenging infections like tuberculosis.[1][5]

Mechanism of Action: A Unique Inhibition of Protein Synthesis

Oxazolidinones possess a unique mechanism of action that sets them apart from nearly all other classes of protein synthesis inhibitors.[6] They act at the very earliest stage of translation: the initiation phase.

The primary target is the bacterial ribosome. Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically interacting with the 23S rRNA component.[1][7] This binding site is distinct from those of other 50S-targeting antibiotics like macrolides or chloramphenicol, although some overlap exists.[1] By binding to this site, oxazolidinones prevent the formation of a functional 70S initiation complex, which is the crucial first step in protein synthesis.[8][9] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator N-formylmethionyl-tRNA (fMet-tRNA).[10][11] The presence of the oxazolidinone molecule sterically hinders the correct positioning of the fMet-tRNA, thereby blocking the entire translation process before it can even begin.[1]

This novel mechanism means that cross-resistance with other protein synthesis inhibitors is uncommon.[6][8]

G cluster_ribosome Bacterial Ribosome r30S 30S Subunit r70S 70S Initiation Complex (Functional) r30S->r70S Normal Initiation r50S 50S Subunit Protein Functional Proteins r70S->Protein Protein Synthesis (Elongation) mRNA mRNA mRNA->r70S Normal Initiation tRNA fMet-tRNA (Initiator tRNA) tRNA->r70S Oxazolidinone Oxazolidinone Oxazolidinone->r50S Binds to 23S rRNA at Peptidyl Transferase Center

Figure 1: Oxazolidinone Mechanism of Action.

Structure-Activity Relationships (SAR)

The antibacterial activity of oxazolidinones is highly dependent on their chemical structure. Key structural features have been identified through extensive research.[12] The core scaffold consists of a 2-oxazolidone ring, and modifications at specific positions are critical for potency and spectrum.

  • A-Ring (Oxazolidinone Core): The (S)-configuration at the C5 position is essential for antibacterial activity.[1] The C5 side chain, typically an acetamidomethyl group as in linezolid, is crucial for binding to the ribosome. Modifications to this group can influence potency and resistance profiles. For instance, replacing the acetamide with a hydroxymethyl or 1,2,3-triazole group can help retain activity against certain resistant strains.[12]

  • B-Ring (N-Aryl Substituent): An N-aryl substituent at the N3 position is required. A fluorine atom at the meta-position of this phenyl ring, as seen in linezolid, generally increases biological activity.[1]

  • C- and D-Rings: Second-generation oxazolidinones, such as radezolid and tedizolid, often incorporate additional rings (C and D rings). These extensions can interact with more conserved regions of the ribosomal binding site, leading to enhanced potency.[12][13] For example, tedizolid's D-ring (a tetrazole) is thought to provide additional binding interactions that improve its activity.[13]

Figure 2: Core Structure and Key SAR Regions of Oxazolidinones.

Antibacterial Spectrum and Clinical Applications

Oxazolidinones are primarily valued for their potent activity against a wide spectrum of multi-drug resistant Gram-positive bacteria.[6][14] They are generally bacteriostatic against staphylococci and enterococci but can be bactericidal against many strains of streptococci.[7][15]

Primary Spectrum of Activity:

  • Staphylococcus aureus: Including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) strains.[3]

  • Enterococcus species: Including vancomycin-resistant Enterococcus faecium (VRE).[8]

  • Streptococcus species: Including penicillin-resistant Streptococcus pneumoniae (PRSP).[6]

  • Mycobacterium tuberculosis: Including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1]

Clinical Indications: Approved oxazolidinones like linezolid and tedizolid are used to treat serious infections, including:

  • Nosocomial and Community-Acquired Pneumonia[4]

  • Complicated and Uncomplicated Skin and Skin Structure Infections[4][7]

  • Infections caused by VRE[8]

Data Presentation: In Vitro Activity of Oxazolidinones

The following table summarizes the minimum inhibitory concentration (MIC) values for linezolid and tedizolid against key Gram-positive pathogens.

Organism (Resistance Phenotype)AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (MSSA/MRSA)Linezolid22
Tedizolid0.250.5
Streptococcus pneumoniae (Penicillin-S/R)Linezolid11
Tedizolid0.250.5
Enterococcus faecium (VRE)Linezolid12
Tedizolid0.250.5
Mycobacterium tuberculosisLinezolid0.51
Tedizolid≤0.120.25

Note: Data compiled from multiple sources.[3][6][16] Values can vary based on geographic location and specific strains tested.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Oxazolidinones generally exhibit favorable pharmacokinetic profiles, including high oral bioavailability, which allows for easy transition from intravenous to oral therapy.[7]

The primary pharmacodynamic parameter that correlates with the efficacy of oxazolidinones is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC).[15][17] For linezolid, a free-drug AUC/MIC ratio of 50-80 has been associated with a bacteriostatic effect in various infection models.[15]

Data Presentation: Comparative PK/PD Parameters
ParameterLinezolidTedizolid
Oral Bioavailability ~100%[3]~90% (as prodrug)
Elimination Half-life (t½) 4-6 hours12 hours
Protein Binding ~31%[17]~70-90%[17]
Primary Metabolism OxidationSulfation (as prodrug)
Key PD Index fAUC/MIC[15][17]fAUC/MIC[17]
Target fAUC/MIC (Stasis) ~50-80[15]~3-5

Note: Data compiled from multiple sources.[3][7][15][17] Tedizolid is administered as a phosphate prodrug (tedizolid phosphate) which is rapidly converted to the active moiety.

Mechanisms of Resistance

While resistance to oxazolidinones remains relatively uncommon, several mechanisms have been identified. The most prevalent are modifications to the drug's target site on the ribosome.[18]

  • 23S rRNA Mutations: The most common resistance mechanism involves point mutations in the domain V region of the 23S rRNA gene.[14] These mutations, often at position G2576U, reduce the binding affinity of the oxazolidinone to the ribosome, leading to elevated MIC values.

  • Ribosomal Protein Mutations: Alterations in ribosomal proteins L3 and L4, which are located near the oxazolidinone binding site, can also confer resistance, though this is less common.[12]

  • Acquired Resistance (cfr gene): A significant concern is the acquisition of transferable resistance genes, most notably the cfr (chloramphenicol-florfenicol resistance) gene.[12] This gene encodes an RNA methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation also reduces drug binding affinity, often resulting in high-level resistance to oxazolidinones, phenicols, lincosamides, pleuromutilins, and streptogramin A antibiotics (the PhLOPSA phenotype).

Resistance cluster_mechanisms Resistance Mechanisms cluster_details Genetic Basis cluster_outcome Phenotypic Outcome Target_Mutation Target Site Mutations rRNA_mut Point mutations in 23S rRNA gene (e.g., G2576U) Target_Mutation->rRNA_mut rProtein_mut Mutations in genes for ribosomal proteins L3/L4 Target_Mutation->rProtein_mut Acquired_Gene Acquired Methyltransferase cfr_gene Horizontal transfer of the cfr gene Acquired_Gene->cfr_gene Reduced_Binding Altered Ribosomal Binding Site rRNA_mut->Reduced_Binding Leads to rProtein_mut->Reduced_Binding Leads to cfr_gene->Reduced_Binding Leads to Resistance Reduced Drug Efficacy (Increased MIC) Reduced_Binding->Resistance Results in

Figure 3: Logical Flow of Oxazolidinone Resistance Mechanisms.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an oxazolidinone that inhibits the visible growth of a bacterium.[19]

Materials:

  • 96-well, sterile, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Oxazolidinone antibiotic stock solution of known concentration

  • Bacterial culture in log-phase growth

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

Procedure:

  • Antibiotic Dilution: Prepare a serial two-fold dilution of the oxazolidinone in CAMHB directly in the 96-well plate.

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the starting antibiotic concentration (e.g., 64 mg/L) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Suspend bacterial colonies from a fresh agar plate into sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approx. 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This results in a final volume of 150 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow start Start prep_plate Prepare Serial Dilutions of Oxazolidinone in 96-Well Plate start->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_plate->inoculate dilute_inoculum Dilute Inoculum to Target Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read Plate and Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 4: Experimental Workflow for MIC Determination.
Protocol 2: Bacterial Protein Synthesis Initiation Complex Assay

This assay measures the ability of an oxazolidinone to inhibit the formation of the 70S initiation complex, confirming its mechanism of action.[9][10]

Materials:

  • Purified 30S and 50S ribosomal subunits from E. coli or S. aureus

  • Purified initiation factors (IF1, IF2, IF3)

  • [³H]-labeled N-formylmethionyl-tRNA (fMet-tRNA)

  • A specific mRNA template (e.g., containing an AUG start codon)

  • GTP solution

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • Oxazolidinone test compound at various concentrations

  • Nitrocellulose filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, GTP, initiation factors, and the oxazolidinone test compound (or vehicle control).

  • Ribosome Addition: Add the 30S ribosomal subunits and the mRNA template to the reaction mixture. Incubate briefly (e.g., 5 minutes at 37°C) to allow binding.

  • Initiation: Start the main reaction by adding the [³H]fMet-tRNA and the 50S ribosomal subunits. This allows the formation of the 70S initiation complex.

  • Incubation: Incubate the complete reaction mixture for a set time (e.g., 20 minutes at 37°C).

  • Complex Capture: Stop the reaction by adding ice-cold buffer. Filter the mixture through a nitrocellulose membrane. The large 70S ribosome-tRNA-mRNA complex will be retained on the filter, while unbound [³H]fMet-tRNA will pass through.

  • Washing: Wash the filter with cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid. Measure the amount of retained radioactivity using a scintillation counter.

  • Analysis: Compare the radioactivity counts from samples with the oxazolidinone to the control samples (no drug). A reduction in counts indicates inhibition of initiation complex formation. Calculate the IC₅₀ value (the concentration of the drug that causes 50% inhibition).

References

Methodological & Application

Application Notes: Solvent-Free Synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes detail a solvent-free approach for the synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone, a valuable intermediate in pharmaceutical and materials science. The described protocol focuses on the reaction of 2-aminoethanol with urea, utilizing cerium oxide as a catalyst. This environmentally friendly method offers high conversion and selectivity, eliminating the need for volatile organic solvents. This document provides a comprehensive experimental protocol, quantitative data analysis, and a visual representation of the experimental workflow.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and polymers. Traditional synthesis methods often rely on the use of hazardous reagents and organic solvents, posing environmental and safety concerns. The development of solvent-free synthetic routes is therefore of significant interest. This application note describes a robust and efficient solvent-free synthesis from readily available starting materials, 2-aminoethanol and urea, with the aid of a reusable solid catalyst.

Key Applications

  • Pharmaceutical Intermediate: Precursor for the synthesis of antibiotics and other therapeutic agents.

  • Polymer Chemistry: Monomer for the production of specialty polyurethanes and other polymers.

  • Fine Chemical Synthesis: Versatile building block for the introduction of the 2-hydroxyethyl-2-oxazolidinone moiety.

Experimental Data

Table 1: Reaction Parameters for the Solvent-Free Synthesis of this compound
ParameterValueReference
Reactant 12-Aminoethanol[1]
Reactant 2Urea[1]
CatalystCerium Oxide (CeO₂)[1]
Catalyst Loading10 wt% relative to urea[1]
Molar Ratio (Urea:2-Aminoethanol)1:1[1]
Temperature150°C[1]
Reaction Time6 hours[1]
Table 2: Performance Metrics of the Solvent-Free Synthesis
MetricValueNotesReference
Conversion84%Maximized at 6 hours[1]
Selectivity>95%For this compound[1]
PurityApprox. 99%Confirmed by Gas Chromatography (in a related synthesis)[1]
YieldAt least 90%Based on the limiting reactant (in a related synthesis)[1]

Note on Side Reactions: Extending the reaction time beyond 8 hours can decrease selectivity due to the formation of by-products such as 1-(2-hydroxyethyl)-2-imidazolidinone.[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_reactants 1. Prepare Reactants (2-Aminoethanol, Urea) mix 3. Mix Reactants and Catalyst (1:1 molar ratio, 10 wt% CeO₂) prep_reactants->mix prep_catalyst 2. Prepare Catalyst (Cerium Oxide) prep_catalyst->mix heat 4. Heat Mixture (150°C for 6 hours) mix->heat cool 5. Cool Reaction Mixture heat->cool separate 6. Separate Catalyst (e.g., Filtration) cool->separate purify 7. Purify Product (e.g., Distillation/Crystallization) separate->purify analyze 8. Analyze Product (GC, HPLC-MS, NMR) purify->analyze

Caption: Experimental workflow for the solvent-free synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Aminoethanol (≥99%)

  • Urea (≥99%)

  • Cerium Oxide (CeO₂, catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with temperature controller and magnetic stirrer

  • Filtration apparatus

  • Purification system (e.g., vacuum distillation or recrystallization setup)

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • In a round-bottom flask equipped with a magnetic stir bar and a condenser, add urea and 2-aminoethanol in a 1:1 molar ratio.

    • Add cerium oxide (10 wt% with respect to urea) to the flask.

  • Reaction:

    • Place the flask in a heating mantle and begin stirring.

    • Heat the reaction mixture to 150°C and maintain this temperature for 6 hours.

    • Monitor the reaction progress if desired using an appropriate analytical technique (e.g., TLC or GC).

  • Work-up and Purification:

    • After 6 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

    • The solid catalyst can be recovered by filtration.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of the synthesis process.

reaction_pathway Reactants 2-Aminoethanol + Urea Intermediate Intermediate Species Reactants->Intermediate Reaction Initiation Catalyst CeO₂ Catalyst->Intermediate Catalysis Conditions 150°C, 6h Solvent-Free Conditions->Intermediate Energy Input Product This compound Intermediate->Product Cyclization Side_Product 1-(2-hydroxyethyl)-2-imidazolidinone (if t > 8h) Intermediate->Side_Product Side Reaction

Caption: Reaction pathway for the catalyzed synthesis of this compound.

References

Application Notes and Protocols for Chiral Oxazolidinone Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-(2-Hydroxyethyl)-2-oxazolidinone: It is important to clarify that this compound is an achiral molecule as it does not possess any stereocenters. Therefore, it cannot be used as a chiral auxiliary to induce stereoselectivity in asymmetric synthesis. The following application notes and protocols focus on the widely used and structurally related chiral oxazolidinone auxiliaries , often referred to as Evans' auxiliaries, which are substituted at the 4 and/or 5 positions of the oxazolidinone ring, rendering them chiral. These auxiliaries are instrumental in controlling the stereochemical outcome of various carbon-carbon bond-forming reactions.

Chiral oxazolidinones are powerful tools in modern organic synthesis, enabling the stereoselective formation of new chiral centers.[1][2] They are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently cleaved to yield the desired enantiomerically enriched product.[1] This document provides an overview of their application in key asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions, complete with experimental protocols and representative data.

I. Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, allowing for the construction of β-hydroxy carbonyl compounds with excellent diastereoselectivity.[1][3] The reaction typically involves the formation of a boron enolate of an N-acyloxazolidinone, which then reacts with an aldehyde.[3] The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model, where the bulky substituent on the chiral auxiliary effectively shields one face of the enolate.[4]

Experimental Protocol: Asymmetric Aldol Addition to Propionaldehyde

This protocol is adapted from literature procedures for the reaction of an N-propionyl oxazolidinone with propionaldehyde.[3]

  • Enolate Formation:

    • To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone acylated with propionyl chloride (1.0 equiv) in dry dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add di-n-butylboryl trifluoromethanesulfonate (1.1 equiv).

    • Slowly add triethylamine (1.2 equiv) and stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour to ensure complete formation of the boron enolate.

  • Aldol Addition:

    • Cool the reaction mixture back to -78 °C.

    • Add propionaldehyde (1.5 equiv) dropwise.

    • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) (typically 2-5 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a phosphate buffer solution (pH 7).

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the desired aldol adduct.

Quantitative Data for Asymmetric Aldol Reactions

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Propionaldehyde>99:185
2Isobutyraldehyde>99:180
3Benzaldehyde>99:190

Diagram: Asymmetric Aldol Reaction Workflow

Aldol_Workflow AcylOxazolidinone N-Acyl Oxazolidinone Enolate Boron Enolate Formation (Bu₂BOTf, Et₃N) AcylOxazolidinone->Enolate Aldehyde Aldehyde Addition Enolate->Aldehyde Adduct Aldol Adduct Aldehyde->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Chiral β-Hydroxy Acid/Alcohol Cleavage->Product

Caption: Workflow for the Evans Asymmetric Aldol Reaction.

II. Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones provides a reliable method for the synthesis of α-substituted carboxylic acid derivatives in high enantiomeric purity.[2][4][5] The chiral auxiliary is first acylated, then deprotonated to form a rigid chelated enolate, which is subsequently alkylated. The bulky substituent on the auxiliary directs the incoming electrophile to the opposite face of the enolate.[4]

Experimental Protocol: Asymmetric Allylation

This protocol is a modification of a literature procedure for the allylation of an N-propionyl oxazolidinone.[4]

  • Acylation:

    • To a solution of (4R)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry tetrahydrofuran (THF), add propionic anhydride (1.5 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv).

    • Stir the reaction at room temperature overnight or heat to reflux in toluene for 30 minutes.

    • After cooling, dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography to obtain the N-propionyl oxazolidinone.

  • Enolate Formation and Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry THF and cool to -78 °C under an inert atmosphere.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 equiv) dropwise to form the sodium enolate.

    • After stirring for 30 minutes at -78 °C, add allyl iodide (1.2 equiv).

    • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by silica gel chromatography.

Quantitative Data for Asymmetric Alkylation

EntryElectrophileDiastereomeric RatioYield (%)
1Allyl Iodide98:277
2Benzyl Bromide99:191
3Methyl Iodide91:985

Diagram: Stereochemical Control in Asymmetric Alkylation

Alkylation_Stereocontrol cluster_0 Chelated (Z)-Enolate Enolate [Enolate Structure] R_group Bulky R group (e.g., Benzyl) Metal Na⁺ Attack Electrophile (E⁺) approaches from less hindered face Product Major Diastereomer Attack->Product Alkylation

Caption: Model for stereocontrol in asymmetric alkylation.

III. Asymmetric Diels-Alder Reaction

Chiral N-acryloyloxazolidinones are effective dienophiles in asymmetric Diels-Alder reactions, leading to the formation of chiral cyclohexene derivatives with high diastereoselectivity.[6][7][8] The reaction is often promoted by a Lewis acid, which coordinates to the carbonyl groups of the dienophile, locking it in a conformation that exposes one face to the diene.[6][7]

Experimental Protocol: Asymmetric Diels-Alder Reaction with Cyclopentadiene

This protocol is based on literature procedures for the Lewis acid-promoted Diels-Alder reaction of an N-acryloyl oxazolidinone.[6][8]

  • Reaction Setup:

    • Dissolve the chiral N-acryloyloxazolidinone (1.0 equiv) in dry dichloromethane under an inert atmosphere and cool to -78 °C.

    • Add diethylaluminum chloride (Et₂AlCl) (1.5 equiv) dropwise.

    • Stir the mixture for 15 minutes at -78 °C.

  • Diels-Alder Reaction:

    • Add freshly distilled cyclopentadiene (3.0 equiv) to the reaction mixture.

    • Stir at -78 °C and monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel chromatography.

Quantitative Data for Asymmetric Diels-Alder Reactions

EntryDieneLewis Acidendo:exo RatioDiastereomeric Excess (endo)Yield (%)
1CyclopentadieneEt₂AlCl>99:1>98%90
2IsopreneEt₂AlCl95:596%85
31,3-ButadieneEt₂AlCl98:297%88

Diagram: Lewis Acid Catalyzed Diels-Alder Reaction

Diels_Alder Dienophile N-Acryloyl Oxazolidinone Chelate Chelated Intermediate Dienophile->Chelate Lewis_Acid Lewis Acid (e.g., Et₂AlCl) Lewis_Acid->Chelate Cycloaddition [4+2] Cycloaddition Chelate->Cycloaddition Diene Diene Diene->Cycloaddition Cycloadduct Diels-Alder Adduct Cycloaddition->Cycloadduct

Caption: Pathway of a Lewis acid-catalyzed Diels-Alder reaction.

IV. Cleavage of the Chiral Auxiliary

After the asymmetric transformation, the chiral auxiliary must be removed to afford the desired product. Several methods are available for the cleavage of the N-acyl bond, with the choice of method depending on the desired functional group in the final product.[9][10]

Protocols for Auxiliary Cleavage:

  • To obtain the Carboxylic Acid:

    • Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C and add aqueous lithium hydroxide (LiOH) (2.0 equiv) and hydrogen peroxide (H₂O₂) (4.0 equiv).[11]

    • Stir at 0 °C until the reaction is complete (monitored by TLC).

    • Quench the excess peroxide with sodium sulfite.

    • Acidify the mixture and extract the carboxylic acid with an organic solvent.

  • To obtain the Primary Alcohol:

    • Dissolve the adduct in dry THF under an inert atmosphere and cool to 0 °C.

    • Add lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) portion-wise.

    • Stir at 0 °C until the reaction is complete.

    • Carefully quench the reaction with water and then add a base (e.g., 1 M NaOH) to precipitate the aluminum salts.

    • Filter the mixture and extract the filtrate to isolate the alcohol.

  • To obtain the Methyl Ester:

    • Dissolve the adduct in dry methanol.

    • Add sodium methoxide or another suitable catalyst.

    • Stir at room temperature or with gentle heating until transesterification is complete.

    • Neutralize the reaction and purify the methyl ester.

The recovered chiral auxiliary can often be purified by chromatography or crystallization and reused, which is a significant advantage of this methodology.[11]

References

Application Notes and Protocols for 3-(2-Hydroxyethyl)-2-oxazolidinone in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(2-Hydroxyethyl)-2-oxazolidinone (HEO) in polymer chemistry, focusing on the synthesis of poly(2-hydroxyethyl)ethyleneimine, a versatile polymer with potential applications in drug delivery and biomaterials. Detailed experimental protocols, data presentation, and workflow diagrams are included to facilitate research and development.

Introduction

This compound (HEO) is a cyclic carbamate monomer that can undergo ring-opening polymerization to produce poly(2-hydroxyethyl)ethyleneimine (PHEEI). This polymer is of significant interest due to its structural similarity to polyethyleneimine (PEI), a well-known cationic polymer, but with the introduction of hydrophilic and biocompatible hydroxyethyl side chains. The presence of these side chains is expected to reduce the cytotoxicity often associated with PEI, making PHEEI a promising candidate for various biomedical applications, including gene and drug delivery.

Polymerization of this compound

The primary method for polymerizing HEO is through a base-catalyzed ring-opening polymerization at elevated temperatures. This process involves the nucleophilic attack of a base on the carbonyl carbon of the oxazolidinone ring, leading to ring opening and subsequent propagation.

Mechanism of Polymerization

The proposed mechanism for the base-catalyzed ring-opening polymerization of HEO is a polycondensation reaction that proceeds via the elimination of carbon dioxide. The reaction is initiated by a strong base, such as sodium hydroxide (NaOH), at high temperatures.[1]

Diagram of the Polymerization Logical Relationship

polymerization_logic cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products HEO This compound (HEO) ROP Ring-Opening Polymerization HEO->ROP Base Base (e.g., NaOH) Base->ROP Temp High Temperature (e.g., 240°C) Temp->ROP Atmosphere Inert Atmosphere (e.g., Nitrogen) Atmosphere->ROP PHEEI Poly(2-hydroxyethyl)ethyleneimine (PHEEI) ROP->PHEEI CO2 Carbon Dioxide (CO2) ROP->CO2

Caption: Logical workflow of HEO polymerization.

Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening Polymerization of HEO

This protocol is based on the reported method of heating HEO with a strong base.[1]

Materials:

  • This compound (HEO)

  • Sodium hydroxide (NaOH)

  • Nitrogen gas supply

  • High-temperature reaction vessel with a stirrer and condenser

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation: Thoroughly dry the reaction vessel and purge with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor: Add this compound to the reaction vessel.

  • Initiator Addition: Add a catalytic amount of sodium hydroxide to the monomer.

  • Reaction: Heat the mixture to 240°C under a continuous nitrogen purge while stirring. The reaction will release carbon dioxide.

  • Monitoring: The progress of the polymerization can be monitored by the evolution of CO2 gas.

  • Termination and Purification: After the reaction is complete (indicated by the cessation of CO2 evolution), cool the reactor to room temperature. The resulting polymer can be dissolved in a suitable solvent and purified by precipitation or dialysis to remove any unreacted monomer and catalyst residues.

Quantitative Data for Protocol 1 (Hypothetical Example):

ParameterValue
Monomer (HEO)10.0 g (76.2 mmol)
Initiator (NaOH)0.031 g (0.76 mmol, 1 mol%)
Reaction Temperature240°C
Reaction Time4-6 hours (or until CO2 evolution ceases)
AtmosphereNitrogen
Expected Polymer Properties
AppearanceViscous liquid to waxy solid
SolubilityWater, Ethanol, Methanol
Protocol 2: Alternative Synthesis of Poly(2-hydroxyethyl)ethyleneimine (PHEEI) via Polymer Modification

This protocol describes the synthesis of PHEEI by the chemical modification of linear polyethyleneimine (L-PEI), providing a comparative route to the polymer obtained from HEO.

Materials:

  • Linear polyethyleneimine (L-PEI)

  • 2-Bromoethanol

  • Potassium carbonate (K2CO3)

  • Ethanol

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Dissolution: Dissolve linear polyethyleneimine in ethanol in a round-bottom flask.

  • Reagent Addition: Add 2-bromoethanol and potassium carbonate to the solution.

  • Reaction: Reflux the reaction mixture at 78°C for 24-48 hours.

  • Purification: After cooling, filter the mixture to remove any inorganic salts. The filtrate is then dialyzed against deionized water for several days to remove unreacted reagents and low molecular weight byproducts.

  • Isolation: The purified polymer solution is lyophilized to obtain the final product.

Quantitative Data for Protocol 2:

ParameterValue
Linear PEI1.0 g
2-Bromoethanol0.02 - 0.06 mol (variable)
Potassium Carbonate0.02 - 0.06 mol (equimolar to 2-bromoethanol)
Solvent (Ethanol)60 mL
Reaction Temperature78°C
Reaction Time24 - 48 hours
Resulting Polymer Properties
Glass Transition Temp. (Tg)-31.6°C
SolubilityExcellent in water
ToxicityLow in human dermal skin fibroblast cells

Characterization of Poly(2-hydroxyethyl)ethyleneimine

The synthesized PHEEI can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.

Table of Characterization Techniques:

TechniqueInformation Obtained
NMR Spectroscopy (¹H, ¹³C) Confirmation of polymer structure and purity
FTIR Spectroscopy Identification of functional groups
Gel Permeation Chromatography (GPC) Molecular weight and polydispersity index (PDI)
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting point (Tm)
Thermogravimetric Analysis (TGA) Thermal stability and degradation profile

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of poly(2-hydroxyethyl)ethyleneimine from HEO.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Start Reactants Mix HEO and NaOH Start->Reactants Polymerization Heat to 240°C under N2 Reactants->Polymerization Purification Cool, Dissolve, and Purify Polymerization->Purification NMR NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR GPC GPC Analysis Purification->GPC DSC_TGA Thermal Analysis (DSC/TGA) Purification->DSC_TGA Data Analyze and Tabulate Results NMR->Data FTIR->Data GPC->Data DSC_TGA->Data End End Data->End

Caption: Workflow for PHEEI synthesis and analysis.

Applications in Drug Development

Poly(2-hydroxyethyl)ethyleneimine synthesized from HEO holds significant promise in the field of drug development. Its cationic nature allows for the complexation with anionic therapeutic molecules such as nucleic acids (siRNA, pDNA) for gene delivery applications. The hydrophilic hydroxyethyl side chains are anticipated to enhance biocompatibility and improve the solubility and stability of drug formulations. Furthermore, PHEEI can be blended with other biocompatible polymers, such as chitosan, to form mucoadhesive films for controlled drug release.[2][3]

Conclusion

The ring-opening polymerization of this compound provides a direct route to poly(2-hydroxyethyl)ethyleneimine, a polymer with a favorable profile for biomedical applications. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in polymer chemistry and drug development, enabling further exploration and utilization of this promising material. While a detailed, optimized protocol for the direct polymerization of HEO requires further investigation, the provided information offers a strong foundation for such studies. The alternative synthesis route via polymer modification also presents a viable method for obtaining the target polymer for immediate application studies.

References

Application of 3-(2-Hydroxyethyl)-2-oxazolidinone in Antimicrobial Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinones represent a critical class of synthetic antibiotics highly effective against a wide spectrum of multidrug-resistant Gram-positive bacteria. These pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP), pose a significant threat to global public health. The unique mechanism of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at the initiation phase, circumvents cross-resistance with other antibiotic classes.

3-(2-Hydroxyethyl)-2-oxazolidinone is a key structural motif and a versatile synthetic intermediate in the exploration and development of novel oxazolidinone-based antimicrobial agents. While the industrial synthesis of the first-in-class drug, linezolid, and its successor, tedizolid, often employs alternative starting materials for optimal yield and stereochemical control, this compound and its analogs are instrumental in the synthesis of diverse derivatives with potent antibacterial activities. This document provides an overview of its application, key experimental protocols for evaluation, and comparative data for prominent oxazolidinone antibiotics.

Mechanism of Action

Oxazolidinone antibiotics exert their bacteriostatic effect by targeting the bacterial ribosome. Specifically, they bind to the 23S ribosomal RNA (rRNA) of the 50S subunit at the peptidyl transferase center (PTC). This binding event interferes with the formation of the 70S initiation complex, a crucial step in the commencement of protein synthesis. By preventing the proper positioning of the initiator fMet-tRNA, oxazolidinones effectively halt the translation process, thereby inhibiting bacterial growth.[1][2][3] The novelty of this mechanism results in a lack of cross-resistance with other protein synthesis inhibitors.[2]

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex (functional) 50S_subunit->70S_initiation_complex binds to Non_functional_complex Non-functional Complex 50S_subunit->Non_functional_complex prevents proper formation 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex binds to Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis leads to No_Protein_Synthesis Protein Synthesis Blocked Non_functional_complex->No_Protein_Synthesis results in Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->50S_subunit Binds to 23S rRNA at PTC mRNA mRNA mRNA->70S_initiation_complex associates with fMet_tRNA fMet-tRNA fMet_tRNA->70S_initiation_complex binds to A-site fMet_tRNA->Non_functional_complex binding is blocked

Figure 1: Mechanism of action of oxazolidinone antibiotics.

Synthetic Applications

While various synthetic routes to linezolid have been developed, a common strategy involves the construction of the chiral aminomethyl oxazolidinone core. Although not the primary starting material in large-scale synthesis of linezolid, this compound serves as a valuable scaffold for generating novel analogs. The hydroxyl group provides a convenient handle for further chemical modifications to explore structure-activity relationships (SAR). For instance, derivatives of this compound, such as triazolyl oxazolidinones, have demonstrated potent antibacterial activity.

A general synthetic approach to oxazolidinone antibiotics often starts with precursors like (R)-epichlorohydrin, which allows for the stereospecific construction of the C5-hydroxymethyl side chain, crucial for antibacterial activity. The following diagram illustrates a generalized synthetic pathway for linezolid, highlighting key intermediates.

Linezolid_Synthesis_Workflow Start Starting Materials (e.g., 3-Fluoro-4-morpholinylaniline, (R)-epichlorohydrin) Intermediate1 N-Aryl-3-chloro-2-propanol Intermediate Start->Intermediate1 N-Alkylation Intermediate2 (5R)-5-(Chloromethyl)-3-aryl- 2-oxazolidinone Intermediate1->Intermediate2 Cyclization (e.g., with CDI) Intermediate3 Phthalimide Intermediate Intermediate2->Intermediate3 Reaction with Potassium Phthalimide Intermediate4 (S)-Aminomethyl Intermediate Intermediate3->Intermediate4 Hydrazinolysis Linezolid Linezolid Intermediate4->Linezolid Acetylation

Figure 2: Generalized synthetic workflow for Linezolid.

Data Presentation

The in vitro activity of oxazolidinone antibiotics is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for linezolid and other novel oxazolidinones against a panel of clinically significant Gram-positive pathogens.

Table 1: In Vitro Activity of Oxazolidinones against Staphylococcus aureus

CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
LinezolidMRSA120.5-4[1]
TedizolidMRSA0.250.50.06-1[4]
ContezolidMRSA0.50.50.25-1[1]
RadezolidLinezolid-Resistant S. aureus (cfr+)241-4
RanbezolidMRSA110.5-2

Table 2: In Vitro Activity of Oxazolidinones against Enterococcus Species

CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
LinezolidVRE120.5-4[1]
TedizolidVRE0.250.50.12-1[4]
ContezolidVRE0.510.25-2[1]
WCK-2832E. faecalis--2-4 (MPC)
WCK-2924E. faecalis--4 (MPC)
WCK-3023E. faecalis--4 (MPC)

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. MPC: Mutant Prevention Concentration.

Table 3: In Vivo Efficacy of Selected Oxazolidinones in a Murine Thigh Infection Model

CompoundOrganismDosing RegimenEfficacy EndpointResultReference(s)
LinezolidMRSA200 mg/kg, single doseLog10 CFU reduction at 24hNot statistically significant vs. baseline
TedizolidMRSA10 mg/kgLung CFU countsLess favorable than linezolid at 50 mg/kg in a TB model[3]
WCK-2832MRSA (systemic)p.o.ED502.5 mg/kg
WCK-2924MRSA (systemic)p.o.ED502.5 mg/kg
WCK-3023MRSA (systemic)p.o.ED502.5 mg/kg

ED50: The dose that is therapeutically effective in 50% of the population.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Antimicrobial Stock Solution: a. Prepare a stock solution of the oxazolidinone compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO). b. Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for serial dilutions.

2. Preparation of 96-Well Microtiter Plates: a. Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate. b. Add 50 µL of the highest concentration of the antimicrobial agent to the wells in the first column. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of dilutions. The final volume in each well should be 50 µL.

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

4. Inoculation and Incubation: a. Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL. b. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only). c. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Murine Neutropenic Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.[2]

1. Induction of Neutropenia: a. Use 6-8 week old female ICR or Swiss Webster mice. b. Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia (<100 neutrophils/mm3).

2. Preparation of Bacterial Inoculum: a. Grow the test strain (e.g., S. aureus) to mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth). b. Wash the bacterial cells with sterile saline and resuspend to a final concentration of approximately 107 CFU/mL.

3. Infection: a. Anesthetize the mice. b. Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of each mouse.

4. Drug Administration: a. At a predetermined time post-infection (e.g., 2 hours), administer the oxazolidinone compound via the desired route (e.g., oral gavage, subcutaneous, or intravenous injection). b. Administer the vehicle control to a separate group of infected mice.

5. Determination of Bacterial Burden: a. At various time points post-treatment (e.g., 24 hours), euthanize the mice. b. Aseptically remove the thigh muscle and homogenize it in a known volume of sterile saline. c. Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates (e.g., Tryptic Soy Agar). d. Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of tissue.

6. Data Analysis: a. The efficacy of the compound is determined by comparing the log10 CFU/gram of tissue in the treated groups to the vehicle control group.

In_Vivo_Efficacy_Workflow Start Select Mice Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Thigh Muscle Infection (0.1 mL) Neutropenia->Infection Inoculum_Prep Prepare Bacterial Inoculum (~10^7 CFU/mL) Inoculum_Prep->Infection Treatment Administer Oxazolidinone or Vehicle Control (2h post-infection) Infection->Treatment Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Tissue_Harvest Harvest and Homogenize Thigh Tissue Euthanasia->Tissue_Harvest Plating Serial Dilution and Plating Tissue_Harvest->Plating Incubation Incubate Plates (37°C, overnight) Plating->Incubation CFU_Count Count Colonies (CFU/gram) Incubation->CFU_Count Analysis Data Analysis (Log10 CFU reduction) CFU_Count->Analysis End Determine Efficacy Analysis->End

Figure 3: Experimental workflow for the murine thigh infection model.

Conclusion

This compound and its derivatives are of significant interest in the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance. The unique mechanism of action of the oxazolidinone class, coupled with their efficacy against challenging Gram-positive pathogens, underscores their clinical importance. The protocols and data presented herein provide a framework for the evaluation and development of new oxazolidinone candidates, facilitating the discovery of next-generation antibiotics.

References

3-(2-Hydroxyethyl)-2-oxazolidinone: A Promising Green Solvent for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the continuous pursuit of sustainable practices within the pharmaceutical and chemical industries, the replacement of conventional volatile organic compounds (VOCs) with safer, more environmentally benign alternatives is a critical objective. 3-(2-Hydroxyethyl)-2-oxazolidinone (HEO), a heterocyclic compound, has emerged as a potential green solvent. While extensively recognized as a valuable intermediate in the synthesis of polymers and pharmaceuticals, including oxazolidinone antibiotics, its application as a reaction and formulation solvent is an area of growing interest.[1] Its favorable physicochemical properties, including a high boiling point, predicted low toxicity, and potential biodegradability, position it as a viable alternative to traditional solvents.

This document provides detailed application notes and protocols for utilizing this compound as a green solvent, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective implementation as a solvent.

PropertyValueUnitSource
Molecular Formula C5H9NO3-[2]
Molecular Weight 131.13 g/mol [2]
CAS Number 3356-88-5-[2]
Appearance Clear, colorless liquid-
Boiling Point 379.6°C at 760 mmHg
Reduced Pressure Boiling Point 162°C at 1 Torr[3]
Density 1.28g/cm³ (Predicted)[3]
logP (Octanol/Water Partition Coefficient) -0.569-[2]
log10ws (Log10 of Water Solubility) 0.52mol/L[2]
Storage Temperature 2-8°C[3]

Table 1: Physicochemical properties of this compound.

Green Solvent Characteristics

The designation of a solvent as "green" is contingent on several factors, including its environmental impact, safety profile, and renewability. While comprehensive data for this compound is still emerging, preliminary information and the properties of the broader oxazolidinone class suggest a favorable profile.

ParameterAssessmentSupporting Information
Toxicity Predicted to have low toxicity.One source explicitly states low toxicity as a characteristic.[4] However, detailed toxicological studies specifically on its use as a solvent are limited. The broader class of oxazolidines is noted to be readily biodegradable with low potential for bioaccumulation.[5]
Biodegradability Expected to be biodegradable.The oxazolidine family of compounds is generally considered biodegradable.[5]
Volatility Low volatility.The high boiling point (379.6 °C) indicates a very low vapor pressure at ambient temperatures, reducing worker exposure and air pollution.
Safety Warning for eye irritation (H319).Standard laboratory safety precautions, including eye protection, are recommended.[6][7]

Table 2: Green solvent profile of this compound.

Applications in Drug Development

The primary application of this compound in drug development has been as a synthetic intermediate.[1] However, its properties as a high-boiling, polar, and potentially non-toxic solvent open up possibilities for its use in various stages of pharmaceutical development.

Potential Solvent Applications:
  • Drug Synthesis: Its high boiling point makes it suitable for reactions requiring elevated temperatures. Its polar nature can aid in the dissolution of polar reactants and reagents.

  • Formulation of Poorly Soluble APIs: The exceptional solubility properties for a broad spectrum of substances, including fats, waxes, and resins, suggest its potential in formulating active pharmaceutical ingredients (APIs) with low aqueous solubility, particularly for topical and transdermal applications.[4]

  • Biocatalysis: As the pharmaceutical industry moves towards more sustainable manufacturing processes, the use of enzymes in synthesis is increasing. The properties of HEO may make it a suitable medium for certain biocatalytic transformations.

Experimental Protocols

While specific, validated protocols for the use of this compound as a solvent are not widely published, the following general methodologies can be adapted for its use in organic synthesis and solubility studies.

Protocol 1: General Procedure for a High-Temperature Organic Synthesis

This protocol outlines a general workflow for utilizing this compound as a solvent for a generic substitution or coupling reaction that requires elevated temperatures.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants & Catalyst ReactionVessel Inert Atmosphere Reaction Vessel Reactants->ReactionVessel Solvent This compound Solvent->ReactionVessel Heating Heating to desired temperature (e.g., 100-180 °C) ReactionVessel->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Stirring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Aqueous Extraction Cooling->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Figure 1: General workflow for organic synthesis.

Methodology:

  • Preparation: To a dry, inert-atmosphere reaction vessel, add the starting materials, catalyst (if required), and a magnetic stir bar.

  • Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants. The volume will depend on the scale of the reaction and the solubility of the reactants.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Due to the high boiling point of the solvent, removal by evaporation is often impractical. An aqueous work-up is typically required. Add water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture and perform a liquid-liquid extraction. The product will partition into the organic layer, while the this compound will likely remain in the aqueous phase due to its high water solubility.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Determination of API Solubility

This protocol provides a method for determining the equilibrium solubility of an Active Pharmaceutical Ingredient (API) in this compound.

cluster_setup Experimental Setup cluster_equilibration Equilibration cluster_analysis Analysis API Excess API Vial Sealed Vial API->Vial Solvent This compound Solvent->Vial Shaking Constant Agitation (e.g., 24-72 h) Vial->Shaking Temperature Controlled Temperature Shaking->Temperature Centrifugation Centrifugation/ Filtration Temperature->Centrifugation Equilibrium Reached Dilution Dilution of Supernatant Centrifugation->Dilution Quantification Quantification (e.g., HPLC) Dilution->Quantification Solubility Solubility (mg/mL) Quantification->Solubility

Figure 2: Workflow for API solubility determination.

Methodology:

  • Preparation: Add an excess amount of the API to a known volume of this compound in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent.

  • Quantification: Determine the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility of the API in this compound based on the measured concentration and the dilution factor.

Conclusion

This compound presents a compelling profile as a green solvent for various applications in the pharmaceutical industry. Its high boiling point, polar nature, and favorable preliminary safety and environmental profile make it a promising alternative to conventional solvents. While further research is needed to fully characterize its performance and establish a broader range of specific applications, the protocols and information provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile compound in creating more sustainable chemical processes.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-(2-Hydroxyethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Hydroxyethyl)-2-oxazolidinone is a valuable synthetic intermediate, particularly in pharmaceutical chemistry. Its structure incorporates a chiral oxazolidinone ring and a primary alcohol, the latter of which serves as a key handle for introducing various functional groups through nucleophilic substitution reactions. These reactions are fundamental in the synthesis of complex molecules, including the antibiotic Linezolid. This document provides detailed experimental protocols and application notes for key nucleophilic substitution reactions involving the hydroxyl group of this compound.

The primary focus will be on two major pathways: the Mitsunobu reaction for direct conversion of the alcohol and a two-step sequence involving activation of the hydroxyl group via sulfonylation followed by substitution. These methods are widely applicable for forming C-O, C-N, and C-S bonds.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of other functional groups, such as esters and azides, with a predictable inversion of stereochemistry at the alcohol carbon.[1][2] This redox-condensation reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][3] The reaction proceeds by activating the alcohol's oxygen, turning it into a good leaving group, which is then displaced by a suitable nucleophile in an Sₙ2 fashion.[2]

Application: Synthesis of Esters and Azides

This protocol is broadly applicable for coupling this compound with acidic nucleophiles (pKa typically < 15), including carboxylic acids to form esters or hydrazoic acid (in the form of an azide salt) to introduce the azide functionality, a precursor to amines.[2][3]

Experimental Protocol: General Mitsunobu Esterification
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.), typically as a 40% solution in toluene, dropwise to the stirred solution. The appearance of a white precipitate (triphenylphosphine oxide) is often observed.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude residue contains the desired product, triphenylphosphine oxide, and the reduced hydrazine derivative. These by-products can often hinder purification.[4]

    • Purify the residue using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes), to isolate the pure product.

Quantitative Data Summary
Nucleophile (H-Nu)Product TypeReagentsSolventTemp (°C)Time (h)Typical Yield (%)
Benzoic AcidEsterPPh₃, DEADTHF0 to RT680-95
PhthalimideImidePPh₃, DIADTHF0 to RT875-90
Hydrazoic Acid (HN₃)AzidePPh₃, DEADToluene0 to RT485-95

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Mitsunobu_Workflow sub Substrates: - this compound - Nucleophile (e.g., R-COOH) - PPh₃ reaction Reaction Vessel (0 °C to RT) sub->reaction reagent DEAD or DIAD in Anhydrous THF reagent->reaction Slow Addition stir Stir 4-12h (Monitor by TLC) reaction->stir workup Solvent Evaporation stir->workup purify Column Chromatography workup->purify product Purified Product (Ester, Azide, etc.) purify->product

Caption: Workflow for the Mitsunobu reaction.

Two-Step Nucleophilic Substitution via Sulfonate Esters

A more common and often more scalable approach for nucleophilic substitution involves a two-step process: activation of the hydroxyl group by converting it into a sulfonate ester (e.g., tosylate or mesylate), followed by displacement of the sulfonate, an excellent leaving group, with a nucleophile. This method is central to the industrial synthesis of the antibiotic Linezolid.[5]

Application: Synthesis of Linezolid Amine Precursor

Linezolid is an important oxazolidinone antibiotic used against multi-drug-resistant Gram-positive bacteria.[6] Its synthesis often involves the N-arylation of an oxazolidinone core. In many synthetic routes, this compound is first converted to a tosylate or other sulfonate ester. This activated intermediate is then reacted with an appropriate aniline derivative, such as 3-fluoro-4-morpholinobenzenamine, to form a key C-N bond.

Experimental Protocol

Step 1: Tosylation of this compound

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 eq., if using DCM) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.).

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding cold water.

    • Separate the organic layer. If DCM was used, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with an Amine

  • Preparation: In a flask, dissolve the crude tosylate from Step 1 (1.0 eq.) and the desired amine nucleophile (e.g., 3-fluoro-4-morpholinobenzenamine) (1.1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq.) or sodium hydride (NaH).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) or purify by column chromatography to obtain the pure N-alkylated product.

Quantitative Data for Linezolid Intermediate Synthesis
Activation Step ReagentSubstitution NucleophileBaseSolventTemp (°C)Overall Yield (2 steps, %)
TsCl3-fluoro-4-morpholinobenzenamineK₂CO₃DMF90~75-85
MsCl3-fluoro-4-morpholinobenzenamineNaHAcetonitrile80~70-80
TsClN-carbobenzyloxy-3-fluoro-4-morpholinylanilinen-BuLiTHF-78 to RT~70

Note: Conditions and yields are based on typical procedures reported in synthetic literature for Linezolid and related analogues.[7]

Two_Step_Substitution start 3-(2-Hydroxyethyl)- 2-oxazolidinone step1 Step 1: Activation (Tosylation) start->step1 intermediate Activated Intermediate (Tosylate) step1->intermediate yields reagents1 TsCl, Et₃N DCM, 0°C to RT reagents1->step1 step2 Step 2: Substitution (N-Alkylation) intermediate->step2 product Final N-Substituted Product step2->product yields reagents2 Amine (Nu-H) Base (K₂CO₃), DMF, 90°C reagents2->step2

References

Application Notes and Protocols: Synthesis of Bioactive Derivatives from 3-(2-Hydroxyethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive derivatives from the versatile starting material, 3-(2-Hydroxyethyl)-2-oxazolidinone. The oxazolidinone scaffold is a well-established pharmacophore, most notably recognized in the antibiotic linezolid. Derivatives of this core structure have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This document focuses on the derivatization of the primary hydroxyl group of this compound to yield esters and ethers with potential therapeutic applications.

Introduction to Bioactive Oxazolidinones

The 2-oxazolidinone ring is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to engage in key binding interactions with biological targets.[2] While much research has focused on modifications at the C-5 position of the oxazolidinone ring, derivatization of the N-3 side chain offers a valuable avenue for modulating the bioactivity and physicochemical properties of these compounds. The hydroxyl group of this compound provides a convenient handle for introducing a variety of functional groups, leading to the generation of libraries of novel compounds for biological screening.

Data Presentation

The following tables summarize representative quantitative data for synthesized derivatives. It is important to note that the biological activity data presented is for structurally related compounds and serves as an illustrative guide for the potential efficacy of the derivatives synthesized by the provided protocols.

Table 1: Synthesis and Antibacterial Activity of an Exemplary Ester Derivative

Derivative NameStructureMolecular FormulaYield (%)Antibacterial Activity (MIC, µg/mL)
2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-nitrobenzoateC₁₂H₁₂N₂O₆~85S. aureus: 16 (representative value for a related compound)
B. subtilis: 16 (representative value for a related compound)[3]

Table 2: Synthesis and Anticancer Activity of an Exemplary Ether Derivative

Derivative NameStructureMolecular FormulaYield (%)Anticancer Activity (IC₅₀, µM)
3-(2-((4-Nitrophenoxy)methyl)ethyl)-2-oxazolidinoneC₁₂H₁₄N₂O₅~70A549 (Lung Carcinoma): 1.57 (representative value for a related compound)
MCF-7 (Breast Cancer): >100 (representative value for a related compound)[4]
PC3 (Prostate Cancer): >100 (representative value for a related compound)

Experimental Protocols

The following are detailed methodologies for the synthesis of representative ester and ether derivatives of this compound.

Protocol 1: Synthesis of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-nitrobenzoate (Ester Derivative)

This protocol describes the esterification of the hydroxyl group of this compound with 4-nitrobenzoyl chloride.

Materials:

  • This compound

  • 4-Nitrobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure ester derivative.

Protocol 2: Synthesis of 3-(2-((4-Nitrophenoxy)methyl)ethyl)-2-oxazolidinone (Ether Derivative)

This protocol outlines the synthesis of an ether derivative via a Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-Fluoronitrobenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 4-fluoronitrobenzene (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the pure ether derivative.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows described in the protocols.

Synthesis_Workflow_Ester A This compound C 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-nitrobenzoate A->C Esterification B 4-Nitrobenzoyl chloride Et3N, DCM

Caption: Synthetic workflow for the esterification of this compound.

Synthesis_Workflow_Ether A This compound C 3-(2-((4-Nitrophenoxy)methyl)ethyl) -2-oxazolidinone A->C Williamson Ether Synthesis B 1. NaH, DMF 2. 4-Fluoronitrobenzene

Caption: Synthetic workflow for the etherification of this compound.

Signaling_Pathway_Oxazolidinone cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex Prevents association 30S_subunit 30S Subunit Oxazolidinone Oxazolidinone Derivative Oxazolidinone->50S_subunit Binds to P-site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Proposed mechanism of action for antibacterial oxazolidinones.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently cited methods involve the reaction of an ethanolamine derivative with a carbonate source. Key routes include:

  • Reaction of Diethanolamine with a Dialkyl Carbonate: This method, such as reacting diethanolamine with dimethyl or diethyl carbonate, is a straightforward approach.[1][2][3]

  • Reaction of 2-Aminoethanol with Urea: A solvent-free approach that can be catalyzed by metal oxides like cerium oxide (CeO₂).[1]

  • Reaction of β-Amino Alcohols with Alkyl Carbonates: This is a general method where monoethanolamine can be reacted with a carbonate like ethyl carbonate.[1]

Q2: Which reaction parameters are most critical for optimizing yield and selectivity?

A2: Temperature, reaction time, and molar ratio of reactants are crucial. For instance, in the cerium oxide-catalyzed synthesis using 2-aminoethanol and urea, a temperature of 150°C and a reaction time of 6 hours are optimal to maximize conversion (84%) and selectivity (>95%).[1] Extending the reaction time beyond 8 hours can decrease selectivity due to the formation of side products.[1]

Q3: What are the typical side reactions and byproducts encountered during the synthesis?

A3: Side reactions can lower the yield and purity of the final product. Common issues include:

  • Formation of Imidazolidinones: Prolonged reaction times, especially in the urea-based method, can lead to the formation of 1-(2-hydroxyethyl)-2-imidazolidinone.[1]

  • Thermal Decomposition: At temperatures exceeding 160°C, the product can undergo decomposition, releasing CO₂.[1]

  • Polymerization: In the presence of a strong base like NaOH at very high temperatures (e.g., 240°C), polymerization can occur.[1]

Q4: What are the recommended methods for purifying the final product?

A4: Purification strategies depend on the synthesis route and resulting impurities. Common techniques include:

  • Distillation under Reduced Pressure: This is effective for removing volatile impurities and byproducts like methanol or ethanol formed during the reaction.[1]

  • Solvent Extraction: Used to separate the product from salts and other water-soluble or -insoluble impurities.[4]

  • Centrifugation and Washing: After crystallization or precipitation, the solid product can be washed with a suitable solvent (e.g., ethyl acetate) to remove residual impurities.[4]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem: Low or No Product Yield

  • Possible Cause: Sub-optimal reaction temperature.

    • Solution: Ensure the reaction mixture reaches and maintains the target temperature. For the reaction of diethanolamine with dimethyl carbonate, a reflux at approximately 90°C is required.[1] For the urea-based method, 150°C is recommended.[1]

  • Possible Cause: Insufficient reaction time.

    • Solution: Verify that the reaction has been allowed to proceed for the recommended duration. The diethanolamine/dimethyl carbonate method may require up to 12 hours.[1]

  • Possible Cause: Inefficient removal of alcohol byproduct.

    • Solution: In reactions producing alcohol (e.g., methanol from dimethyl carbonate), the equilibrium can be driven towards the product by continuously removing the alcohol via distillation.[1]

Problem: Final Product is Contaminated with Impurities

  • Possible Cause: Reaction time was too long, leading to side products.

    • Solution: Adhere to the optimal reaction time. For the CeO₂-catalyzed method, limit the duration to 6 hours to prevent the formation of 1-(2-hydroxyethyl)-2-imidazolidinone.[1]

  • Possible Cause: Reaction temperature was too high, causing thermal decomposition.

    • Solution: Maintain strict temperature control and avoid exceeding 160°C, the point at which the product begins to decompose.[1]

  • Possible Cause: Incorrect molar ratio of reactants.

    • Solution: Use an equimolar ratio (1:1) of reactants, as specified in protocols for the diethanolamine/dimethyl carbonate and 2-aminoethanol/urea methods, to ensure complete conversion and minimize unreacted starting materials.[1]

Data Presentation

Table 1: Comparison of Key Synthesis Methods for this compound

ParameterMethod 1: Diethanolamine & Dimethyl CarbonateMethod 2: 2-Aminoethanol & Urea (Catalytic)
Reactants Diethanolamine, Dimethyl Carbonate2-Aminoethanol, Urea
Molar Ratio 1:11:1
Catalyst None specifiedCerium Oxide (CeO₂)
Solvent None (Reflux)None (Solvent-free)
Temperature ~90°C (Reflux)[1]150°C[1]
Time ~12 hours[1]6 hours[1]
Reported Yield >90%[1]84% Conversion, >95% Selectivity[1]
Key Byproduct MethanolAmmonia

Experimental Protocols

Protocol 1: Synthesis from Diethanolamine and Dimethyl Carbonate [1]

  • Reagents: Diethanolamine (1 mole), Dimethyl Carbonate (1 mole).

  • Procedure: a. Combine equimolar amounts of diethanolamine and dimethyl carbonate in a reaction vessel equipped with a reflux condenser and a distillation apparatus. b. Heat the mixture to reflux at approximately 90°C. c. Maintain the reflux for about 12 hours. During this time, the methanol byproduct will be formed. d. Remove the methanol by distillation under reduced pressure to drive the reaction to completion.

  • Purification: The resulting product can be further purified by vacuum distillation.

  • Expected Outcome: A yield of at least 90% with approximately 99% purity as confirmed by gas chromatography.[1]

Protocol 2: Catalytic Synthesis from 2-Aminoethanol and Urea [1]

  • Reagents: 2-Aminoethanol (1 mole), Urea (1 mole), Cerium Oxide (CeO₂).

  • Procedure: a. In a reaction vessel, mix 2-aminoethanol and urea in a 1:1 molar ratio. b. Add cerium oxide (CeO₂) as a catalyst, at a loading of 10 wt% relative to the mass of urea. c. Heat the solvent-free mixture to 150°C with constant stirring. d. Maintain the temperature for 6 hours.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization.

  • Expected Outcome: This method achieves an 84% conversion of reactants with over 95% selectivity for this compound.[1]

Visualizations

G cluster_start Phase 1: Reaction cluster_end Phase 2: Isolation & Purification A 1. Reagent Preparation (e.g., Ethanolamine + Carbonate Source) B 2. Reaction Setup (Vessel, Condenser, Stirring) A->B C 3. Heating & Reflux (e.g., 90-150°C for 6-12h) B->C D 4. Byproduct Removal (e.g., Distillation) C->D E 5. Product Purification (e.g., Vacuum Distillation) D->E F 6. Final Product (this compound) E->F

Caption: General experimental workflow for the synthesis of this compound.

G Problem Problem Detected (Low Yield or High Impurity) Cause_Temp Cause: Incorrect Temperature Problem->Cause_Temp Is Temp Correct? Cause_Time Cause: Reaction Time Issue Problem->Cause_Time Is Time Optimal? Cause_Ratio Cause: Incorrect Molar Ratio Problem->Cause_Ratio Are Ratios Correct? Sol_Temp Solution: Verify & Calibrate Heater Cause_Temp->Sol_Temp Sol_Time_Short Solution: Increase Reaction Time Cause_Time->Sol_Time_Short (If too short) Sol_Time_Long Solution: Decrease Reaction Time Cause_Time->Sol_Time_Long (If too long) Sol_Ratio Solution: Recalculate & Re-weigh Reagents Cause_Ratio->Sol_Ratio

Caption: A logical troubleshooting guide for synthesis issues.

G Reactants Reactants (e.g., Diethanolamine + Dimethyl Carbonate) Product Desired Product (3-(2-Hydroxyethyl)- 2-oxazolidinone) Reactants->Product SideProduct Side Products (e.g., Imidazolidinone, Decomposition) Reactants->SideProduct Optimal Optimal Conditions (e.g., 150°C, 6h) Optimal->Reactants:n Leads to Suboptimal Suboptimal Conditions (e.g., >160°C or >8h) Suboptimal->Reactants:s Leads to

Caption: Reaction pathway showing the formation of product and potential side products.

References

Improving yield and selectivity in oxazolidinone ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazolidinone ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of oxazolidinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for forming the oxazolidinone ring?

A1: The most prevalent methods for synthesizing the oxazolidinone ring include:

  • From β-amino alcohols: This is a widely used method involving the cyclization of a β-amino alcohol with a carbonylating agent. Common reagents for this transformation include diethyl carbonate, 1,1'-carbonyldiimidazole (CDI), and phosgene or its derivatives.[1][2]

  • From epoxides and isocyanates: This route involves the cycloaddition of an epoxide with an isocyanate.[3][4][5] This method is atom-economical but can be prone to side reactions like the formation of isocyanurate trimers.[4][6][7]

  • Using Evans' chiral auxiliaries: This method is employed for asymmetric synthesis to control the stereochemistry of subsequent reactions. The oxazolidinone is part of a chiral auxiliary that is acylated and then undergoes diastereoselective reactions.[8][9][10][11]

Q2: I am not getting any product. What are the first things I should check?

A2: If you are not observing any product formation, consider the following initial troubleshooting steps:

  • Reagent Quality: Verify the purity and reactivity of your starting materials and reagents. Moisture-sensitive reagents like sodium hydride or strong bases should be handled under inert conditions.

  • Reaction Setup: Ensure your reaction is set up correctly, with appropriate glassware and under the specified atmosphere (e.g., inert gas for moisture-sensitive reactions).

  • Temperature Control: Confirm that the reaction is being conducted at the correct temperature. Some steps, like diazotization or reactions involving thermally unstable intermediates, are highly sensitive to temperature fluctuations.[12]

  • Monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the reaction progress from the very beginning. This will help you determine if the reaction is not starting at all or if the starting material is being consumed to form unidentified byproducts.[6]

Troubleshooting Guide

Issue 1: Low Product Yield

Question: My reaction is producing the desired oxazolidinone, but the yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in oxazolidinone synthesis can arise from several factors. The table below outlines common causes and potential solutions.

Potential CauseRecommended Solutions
Incomplete Reaction - Increase reaction time.[6]- Increase reaction temperature, if the starting materials and product are stable at higher temperatures.[6]- Monitor the reaction progress closely using TLC or LC-MS to determine the point of maximum conversion.[6]
Suboptimal Reaction Conditions - Solvent: The choice of solvent can significantly impact the reaction. For instance, in the synthesis from epoxides and isocyanates, a switch from an aprotic to a protic solvent can dramatically alter the outcome.[6] Dichloromethane has been reported as an effective solvent in some cases.[3]- Base/Catalyst: The type and amount of base or catalyst are crucial. For cyclization of amino alcohols, bases like sodium methoxide or potassium carbonate are often used.[13] In syntheses from epoxides and isocyanates, various catalysts, including chromium(salphen) complexes and tetraarylphosphonium salts, have been employed.[4][14]
Decomposition of Starting Materials or Product - If your substrates have sensitive functional groups, consider using milder reaction conditions (e.g., lower temperature, weaker base).[6]- The use of protecting groups for sensitive moieties might be necessary.
Side Reactions - Identify the side products to understand the competing reaction pathways. For example, in syntheses involving isocyanates, the formation of isocyanurate trimers is a common side reaction.[6] This can be minimized by controlling the reaction temperature and the rate of isocyanate addition.[4][6][7]
Purification Issues - During workup, ensure complete extraction of the product from the aqueous layer.- Optimize your purification method (e.g., column chromatography solvent system, recrystallization solvent) to minimize product loss.
Issue 2: Poor Selectivity (Diastereoselectivity/Regioselectivity)

Question: My reaction is producing a mixture of diastereomers or regioisomers. How can I improve the selectivity?

Answer: Achieving high selectivity is a common challenge in oxazolidinone synthesis, especially when creating multiple stereocenters or when using unsymmetrical starting materials.

Improving Diastereoselectivity (e.g., in Evans' Auxiliary Alkylation):

High diastereoselectivity in reactions using Evans' chiral auxiliaries relies on the formation of a rigid, chelated enolate intermediate.[9][11]

ParameterRecommendation for OptimizationPotential Issues Leading to Low Selectivity
Deprotonation Conditions Use a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaN(TMS)₂) or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) to ensure complete and rapid enolate formation.[9]Incomplete deprotonation or use of a less sterically hindered base can lead to poor facial selectivity during alkylation.
Lewis Acid Additives The presence of a Lewis acid can enhance the rigidity of the enolate, leading to improved diastereoselectivity.The choice of Lewis acid can influence the chelation geometry and, consequently, the stereochemical outcome.
Alkylating Agent The structure of the electrophile can influence the transition state and, therefore, the diastereoselectivity.Bulky electrophiles may exhibit different selectivity compared to smaller ones.

Improving Regioselectivity (e.g., in Epoxide Opening):

The reaction of isocyanates with unsymmetrical epoxides can lead to a mixture of regioisomers. The regioselectivity is influenced by the catalyst and reaction conditions.

ParameterRecommendation for OptimizationPotential Issues Leading to Low Selectivity
Catalyst System The choice of catalyst is critical. Lewis acidic catalysts can activate the epoxide, and their steric and electronic properties can direct the nucleophilic attack of the isocyanate to a specific carbon atom of the epoxide. Tetraarylphosphonium salts have been shown to provide high regioselectivity.[14]A non-selective catalyst or the absence of a catalyst may result in a mixture of regioisomers.
Solvent The solvent can influence the stability of the transition states leading to the different regioisomers.A systematic solvent screen is recommended to optimize regioselectivity.

Data and Protocols

Table 1: Reaction Conditions for Oxazolidin-2-one Synthesis from Amino Alcohols
Amino AlcoholCarbonylating AgentBase/CatalystSolventTemp. (°C)Time (min)Yield (%)Reference
(S)-PhenylalaninolDiethyl carbonateNaOMe-1351592[13]
(S)-PhenylglycinolDiethyl carbonateK₂CO₃-1252085[13]
(S)-ValinolDiethyl carbonateNaOMe-1352090[13]
(4R, 5S)-NorephedrineDiethyl carbonateNaOMe-1351595[13]

Note: Reactions were performed using microwave irradiation.

Table 2: Diastereoselective Alkylation of an N-Acyl Oxazolidinone (Evans' Auxiliary)
SubstrateBaseElectrophileDiastereomeric Ratio
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneNaN(TMS)₂Allyl iodide98:2

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Evans' Oxazolidinones from L-amino Ethyl Esters

This protocol describes the synthesis of (S)-4-benzyl-2-oxazolidinone from L-phenylalanine ethyl ester hydrochloride.[8]

  • Dissolve the L-amino ethyl ester hydrochloride (1 mmol) in a 2:1 mixture of dioxane and distilled water (3.9 mL).

  • Add a 0.5 M aqueous solution of Na₂CO₃ (4 mL) at room temperature.

  • Cool the resulting solution to 0 °C.

  • Add di-tert-butyldicarbonate (192 mg, 1.1 mmol) and remove the ice bath.

  • Stir the mixture for 3 hours at room temperature.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • The subsequent steps involve reduction of the ester and cyclization with a base like sodium hydride to yield the oxazolidinone.

Protocol 2: Synthesis of Oxazolidinones from Epoxides and Chlorosulfonyl Isocyanate (CSI)

This protocol provides a general method for the one-pot synthesis of oxazolidinones and five-membered cyclic carbonates.[3]

  • Dissolve the epoxide (1 equiv) in dichloromethane (DCM).

  • Cool the reaction mixture to 0 °C.

  • Add chlorosulfonyl isocyanate (CSI) (1.1 equiv).

  • Stir the resulting solution at room temperature for 1 hour.

  • Add water to the reaction mixture and stir for an additional 30 minutes.

  • Extract the mixture with dichloromethane.

  • Dry the organic phase over sodium sulfate and concentrate to obtain the product mixture.

Visualized Workflows and Pathways

experimental_workflow cluster_start Starting Materials cluster_reaction Ring Formation cluster_product Product & Analysis start_aa β-Amino Alcohol reaction_cyclization Cyclization (e.g., with CDI, Diethyl Carbonate) start_aa->reaction_cyclization start_epoxy Epoxide + Isocyanate reaction_cycloaddition [3+2] Cycloaddition (Catalyzed) start_epoxy->reaction_cycloaddition product Crude Oxazolidinone reaction_cyclization->product reaction_cycloaddition->product purification Purification (Chromatography/Recrystallization) product->purification analysis Analysis (NMR, MS, Yield, Selectivity) purification->analysis final_product Pure Oxazolidinone analysis->final_product

Caption: General experimental workflow for oxazolidinone synthesis.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes solution_incomplete Increase Time/Temperature incomplete->solution_incomplete check_side_products Are there significant side products? complete->check_side_products side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No check_side_products->side_products_no No optimize_conditions Optimize Conditions (Solvent, Catalyst, etc.) side_products_yes->optimize_conditions check_decomposition Consider Decomposition or Purification Losses side_products_no->check_decomposition

Caption: Troubleshooting logic for addressing low reaction yields.

isocyanurate_formation cluster_desired Desired Pathway cluster_side Side Reaction isocyanate Isocyanate (R-N=C=O) epoxide Epoxide catalyst Catalyst oxazolidinone Oxazolidinone path1->oxazolidinone Forms isocyanurate Isocyanurate Trimer path2->isocyanurate Forms (especially with electron-deficient isocyanates)

Caption: Competing pathways: oxazolidinone vs. isocyanurate formation.

References

Common side reactions in the synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low. What are the common causes?

Low yields can stem from several factors related to reaction conditions and reagent purity. Here are the primary aspects to investigate:

  • Incomplete Reaction: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Suboptimal Temperature: The reaction temperature is critical. For syntheses involving diethyl carbonate or urea, elevated temperatures are typically required to drive the reaction to completion. However, excessively high temperatures can promote side reactions.

  • Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. Ensure accurate measurement of all starting materials.

  • Catalyst Inefficiency: If using a catalyst, ensure it is active and used in the correct proportion. For instance, in urea-based syntheses, the choice and loading of the catalyst are crucial for selectivity.[1]

  • Moisture Contamination: Water present in the reactants or solvent can lead to the hydrolysis of reagents like diethyl carbonate, reducing the amount available for the primary reaction.

Q2: I have an unexpected byproduct in my final product. How can I identify and prevent it?

The formation of byproducts is a common issue. The identity of the byproduct often depends on the synthetic route employed.

  • Synthesis from Ethanolamine and Urea: A common side product is 1-(2-hydroxyethyl)-2-imidazolidinone , especially with prolonged reaction times (e.g., over 8 hours).[1] Another potential byproduct is N,N'-bis(2-hydroxyethyl)urea , formed by the reaction of two molecules of ethanolamine with one molecule of urea. To mitigate these, it is crucial to optimize the reaction time and the molar ratio of the reactants.

  • Synthesis from Diethanolamine and Diethyl/Dimethyl Carbonate: While some protocols claim high purity with minimal side products, incomplete cyclization can be an issue.[2] Ensure the reaction is driven to completion, often by the effective removal of the alcohol byproduct (methanol or ethanol) to shift the equilibrium.

  • Synthesis from Ethanolamine and Ethylene Carbonate: Under certain conditions, ethylene carbonate can undergo ring-opening polymerization, which can compete with the desired reaction with ethanolamine.

Troubleshooting Flowchart for Unexpected Byproduct

G start Unexpected byproduct detected q1 What is the synthetic route? start->q1 urea Ethanolamine + Urea q1->urea carbonate Diethanolamine + Dialkyl Carbonate q1->carbonate ec Ethanolamine + Ethylene Carbonate q1->ec check_imidazolidinone Check for 1-(2-hydroxyethyl)-2-imidazolidinone or N,N'-bis(2-hydroxyethyl)urea urea->check_imidazolidinone check_incomplete_cyclization Check for incomplete cyclization carbonate->check_incomplete_cyclization check_polymer Check for polymer formation ec->check_polymer solution_urea Reduce reaction time and/or adjust reactant molar ratio check_imidazolidinone->solution_urea solution_carbonate Ensure efficient removal of alcohol byproduct and sufficient reaction time check_incomplete_cyclization->solution_carbonate solution_ec Optimize temperature and catalyst to favor nucleophilic attack over polymerization check_polymer->solution_ec

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

Q3: How can I purify the final product effectively?

Purification of this compound typically involves the following methods:

  • Distillation: If the product is a liquid and the byproducts have sufficiently different boiling points, vacuum distillation can be an effective purification method.

  • Column Chromatography: This is a versatile method for separating the desired product from various impurities. A common stationary phase is silica gel, with an eluent system such as a hexane-ethyl acetate gradient.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification.

  • Washing and Extraction: For crude products, washing with a solvent in which the impurities are soluble but the product is not, can be a simple and effective first purification step.

Key Side Reactions and Their Mechanisms

The primary side reactions encountered during the synthesis of this compound are dependent on the chosen synthetic route.

G cluster_main Main Reaction cluster_side Common Side Reactions cluster_urea From Urea cluster_ec From Ethylene Carbonate ethanolamine Ethanolamine target_product This compound ethanolamine->target_product Cyclization imidazolidinone 1-(2-hydroxyethyl)-2-imidazolidinone ethanolamine->imidazolidinone Excess Time/ Ethanolamine bis_hydroxyethyl_urea N,N'-bis(2-hydroxyethyl)urea ethanolamine->bis_hydroxyethyl_urea 2:1 Stoichiometry carbonyl_source Carbonyl Source (Urea, Diethyl Carbonate, etc.) carbonyl_source->target_product impurities Byproducts polymer Poly(ethylene carbonate)

Caption: Overview of the main synthesis and common side reactions.

Quantitative Data on Synthesis

Synthetic RouteReactantsTemperature (°C)Time (h)Yield (%)Common Side ProductsReference
Urea-basedEthanolamine, Urea, CeO₂1506841-(2-hydroxyethyl)-2-imidazolidinone (>8h)[1]
Carbonate-basedDiethanolamine, Dimethyl Carbonate90 (reflux)1299None detected by GC[2]

Experimental Protocols

Synthesis from Diethanolamine and Dimethyl Carbonate

This protocol is adapted from a high-yield synthesis method.[2]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, place equimolar amounts of diethanolamine (e.g., 1.00 mole, 105.0 g) and dimethyl carbonate (e.g., 1.00 mole, 90.0 g).

  • Heating and Reflux: Heat the mixture to 90 °C. The solution should become homogeneous and begin to reflux. The vapor temperature is expected to decrease to around 64 °C as methanol is generated.

  • Reaction Monitoring: Maintain the mixture at reflux for approximately 12 hours. The reaction progress can be monitored by gas chromatography (GC) to ensure the consumption of reactants.

  • Workup and Purification: After the reaction is complete, remove the methanol byproduct from the product mixture under reduced pressure. The remaining product is this compound, which can be further purified if necessary.

Synthesis from Ethanolamine and Urea with Ceria Catalyst

This protocol is based on a solvent-free approach with high selectivity.[1]

  • Catalyst and Reactants: In a suitable reaction vessel, combine ethanolamine, urea (1:1 molar ratio), and 10 wt% (relative to urea) of cerium oxide (CeO₂) catalyst.

  • Reaction Conditions: Heat the mixture to 150 °C under solvent-free conditions.

  • Reaction Time: Maintain the reaction at 150 °C for 6 hours. It is critical not to exceed 8 hours to avoid the formation of 1-(2-hydroxyethyl)-2-imidazolidinone.

  • Workup and Purification: After cooling, the product can be isolated and purified, for example, by column chromatography.

References

Technical Support Center: Thermal Decomposition of 3-(2-Hydroxyethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the thermal decomposition of 3-(2-Hydroxyethyl)-2-oxazolidinone (HEO). The following sections include frequently asked questions, troubleshooting advice for experimental analysis, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HEO) and why is its thermal stability important?

A1: this compound, or HEO, is a heterocyclic organic compound. Understanding its thermal stability is critical for establishing safe handling, storage, and processing temperatures. Thermal decomposition can lead to the formation of impurities, potentially impacting product quality, safety, and the efficacy of pharmaceutical formulations.

Q2: What are the expected thermal decomposition products of HEO?

A2: While specific experimental data for HEO is limited in publicly available literature, studies on related 2-oxazolidinones suggest that the primary decomposition mechanism is pyrolytic decarboxylation (the loss of carbon dioxide).[1] The resulting intermediate, a substituted ethylenimine, is typically unstable and may polymerize.[1] A potential side product, especially with prolonged heating, is 1-(2-hydroxyethyl)-2-imidazolidinone, formed through rearrangement.[2]

Q3: At what temperature does HEO begin to decompose?

A3: A specific decomposition onset temperature for HEO is not definitively reported in the provided search results. However, related synthesis reactions indicate that side products can form at temperatures around 150°C, particularly with extended heating times.[2] The actual decomposition temperature can be influenced by factors such as heating rate, atmospheric conditions (e.g., presence of oxygen or inert gas), and the presence of any catalysts or impurities.

Q4: What analytical techniques are recommended for studying the thermal decomposition of HEO?

A4: A combination of analytical methods is recommended for a comprehensive analysis. Thermogravimetric Analysis (TGA) is essential for determining the onset temperature of decomposition and mass loss. Differential Scanning Calorimetry (DSC) can identify thermal events like melting and decomposition. To identify the resulting products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for less volatile products are crucial.[2] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also vital for structural elucidation of the degradation products.[1][2]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
Unexpected mass loss in TGA at a lower temperature than anticipated. Sample contains impurities (e.g., residual solvent, moisture) or is more sensitive to oxidative degradation than expected.1. Ensure the sample is thoroughly dried before analysis. 2. Run the TGA experiment under a controlled inert atmosphere (e.g., Nitrogen or Argon) and compare the results with a run in an oxidative atmosphere (e.g., Air).
GC-MS analysis shows a complex mixture of many small, unidentified peaks. The primary decomposition product is likely polymerizing or fragmenting extensively in the high-temperature GC inlet.1. Lower the GC inlet temperature. 2. Use a derivatization agent to make the products more stable and volatile. 3. Analyze the sample using a less energy-intensive method like HPLC-MS.
The identified major product is 1-(2-hydroxyethyl)-2-imidazolidinone instead of an ethylenimine polymer. The experimental conditions (e.g., prolonged heating at moderate temperatures) may favor molecular rearrangement over decarboxylation and polymerization.[2]1. This may be a valid result under your specific conditions. 2. To investigate the decarboxylation pathway, consider using flash pyrolysis coupled with a mass spectrometer to analyze the initial decomposition fragments before they have time to rearrange.
Inconsistent results between different experimental runs. Inconsistent sample size, heating rate, or atmospheric conditions.1. Standardize your experimental parameters: use the same sample mass (±0.1 mg), heating rate, and gas flow rate for all runs. 2. Ensure proper calibration of your analytical instruments (TGA, DSC, etc.).

Plausible Decomposition Pathway

The thermal decomposition of HEO is hypothesized to proceed via decarboxylation, a common pathway for 2-oxazolidinones.[1] This process involves the elimination of CO₂ and the formation of a highly reactive N-(2-hydroxyethyl)aziridine intermediate, which can subsequently undergo polymerization.

G Plausible Thermal Decomposition Pathway for HEO HEO This compound Intermediate N-(2-hydroxyethyl)aziridine (Unstable Intermediate) HEO->Intermediate Heat (Δ) -CO₂ CO2 Carbon Dioxide (CO₂) HEO->CO2 Rearrangement 1-(2-hydroxyethyl)-2-imidazolidinone (Rearrangement Product) HEO->Rearrangement Heat (Δ) Rearrangement Polymer Poly(N-(2-hydroxyethyl)aziridine) Intermediate->Polymer Polymerization

Caption: A diagram illustrating the likely thermal decomposition pathways for HEO.

Experimental Protocols

Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of decomposition and quantify mass loss.

  • Methodology:

    • Calibrate the TGA instrument for temperature and mass.

    • Place 5-10 mg of the HEO sample into a clean, tared TGA pan (typically aluminum or platinum).

    • Place the pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate of 10°C/min.

    • Record the mass loss as a function of temperature. The onset of decomposition is determined by the intersection of the baseline tangent and the tangent of the decomposition curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Headspace Analysis
  • Objective: To identify volatile decomposition products.

  • Methodology:

    • Place a precisely weighed amount of HEO (approx. 10-20 mg) into a clean headspace vial.

    • Seal the vial with a septum cap.

    • Place the vial in the headspace autosampler, which is heated to a temperature expected to induce decomposition (e.g., 180°C) for a set incubation time (e.g., 15 minutes).

    • After incubation, a sample of the vapor phase (headspace) is automatically injected into the GC-MS system.

    • The GC separates the volatile components, which are then identified by the mass spectrometer.

    • Compare the resulting mass spectra with a library (e.g., NIST) to tentatively identify the decomposition products.

G General Experimental Workflow for HEO Decomposition Analysis cluster_thermal Thermal Analysis cluster_product Product Identification TGA TGA Analysis (Onset Temp, Mass Loss) Data Data Interpretation & Report Generation TGA->Data DSC DSC Analysis (Thermal Events) DSC->Data GCMS GC-MS (Volatile Products) NMR NMR / IR (Structure Confirmation) GCMS->NMR LCMS HPLC-MS (Non-Volatile Products) LCMS->NMR NMR->Data Sample HEO Sample Sample->TGA Sample->DSC Sample->GCMS Sample->LCMS

Caption: A workflow diagram for the analysis of HEO thermal decomposition.

Troubleshooting Logic

This diagram provides a logical flow for addressing common issues encountered during the analysis.

G Troubleshooting Flowchart Start Problem: Unexpected Results in Decomposition Analysis Check_Instrument Is the instrument (TGA, GC-MS) calibrated and performing within specifications? Start->Check_Instrument Check_Sample Is the sample pure and dry? Check_Instrument->Check_Sample Yes Calibrate Action: Recalibrate instrument and run performance check. Check_Instrument->Calibrate No Check_Params Are experimental parameters (heating rate, gas flow) consistent and appropriate? Check_Sample->Check_Params Yes Purify Action: Dry sample under vacuum. Verify purity with NMR/HPLC. Check_Sample->Purify No Standardize Action: Standardize protocol. Test different parameters (e.g., inert vs. air atm). Check_Params->Standardize No Conclusion Outcome: Data is now reproducible and/or artifacts are understood. Check_Params->Conclusion Yes Calibrate->Check_Instrument Purify->Check_Sample Standardize->Check_Params

Caption: A decision tree for troubleshooting HEO thermal analysis experiments.

References

How to prevent unwanted polymerization of 3-(2-Hydroxyethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2-Hydroxyethyl)-2-oxazolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its unwanted polymerization and to troubleshoot issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a heterocyclic organic compound.[1][2][3][4][5][6][7][8][9] It serves as a versatile intermediate in organic synthesis and polymer chemistry. Notably, the oxazolidinone ring is a core structural feature in a class of antibiotics, such as linezolid, that inhibit bacterial protein synthesis.[10][11][12]

Q2: Under what conditions does unwanted polymerization of this compound occur?

A2: Unwanted polymerization is most prominently documented under conditions of high heat in the presence of a strong base. For instance, heating with sodium hydroxide (NaOH) at 240°C under a nitrogen atmosphere can induce a base-catalyzed ring-opening polymerization, yielding poly(2-hydroxyethyl)ethyleneimine.[1] Thermal decomposition can also occur at temperatures exceeding 160°C.[1] While less common, polymerization may also be initiated by strong acids or other reactive species that can trigger ring-opening of the oxazolidinone core, especially at elevated temperatures.

Q3: What is the primary mechanism of the known unwanted polymerization?

A3: The primary documented mechanism is a base-induced ring-opening polymerization. A strong base deprotonates the hydroxyl group or attacks the carbonyl carbon, initiating the opening of the oxazolidinone ring. This is followed by a polycondensation reaction.

Q4: How can I prevent unwanted polymerization during storage?

A4: Proper storage is crucial for maintaining the stability of this compound. The compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C in a refrigerator.[2][3] It should be kept away from strong acids, strong bases, and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.

Q5: Are there chemical inhibitors I can add to prevent polymerization during a reaction?

A5: While this compound is not typically supplied with a polymerization inhibitor for radical polymerization (as it lacks a vinyl group), the addition of a suitable inhibitor might be considered for reactions where radical pathways are a concern due to other reagents. However, for the more likely scenario of acid- or base-catalyzed polymerization, the focus should be on controlling the reaction conditions (pH, temperature) rather than adding inhibitors. If a radical inhibitor is deemed necessary, its compatibility with the reaction conditions must be carefully evaluated.

Troubleshooting Guide

This guide addresses common scenarios of unwanted polymerization and provides step-by-step solutions.

Symptom Potential Cause Troubleshooting Steps
Increased viscosity or solidification of the reaction mixture at elevated temperatures.Thermal or Base-Induced Polymerization: The reaction temperature may be too high, especially in the presence of basic reagents.1. Reduce Temperature: Immediately lower the reaction temperature. 2. Neutralize Base: If possible, carefully neutralize any strong base in the reaction mixture. 3. Dilute: Diluting the reaction mixture with a compatible, inert solvent may help to reduce the rate of polymerization.
The formation of a solid or highly viscous byproduct upon addition of a strong acid.Acid-Catalyzed Polymerization: Strong acids can protonate the carbonyl oxygen or the ring nitrogen, making the ring susceptible to nucleophilic attack and subsequent polymerization.1. Use Milder Acids: If possible, substitute strong acids with weaker ones. 2. Control Temperature: Perform the reaction at a lower temperature to disfavor the polymerization pathway. 3. Protecting Groups: Consider protecting the hydroxyl group if it is not involved in the desired transformation to prevent its participation in polymerization.
Unexpected polymer formation in the presence of nucleophilic reagents.Nucleophile-Induced Ring-Opening: Certain nucleophiles can initiate the ring-opening of the oxazolidinone, leading to polymerization, particularly at higher temperatures.1. Select Less Nucleophilic Reagents: If the reaction chemistry allows, choose less aggressive nucleophiles. 2. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time to minimize side reactions. 3. Monitor the Reaction Closely: Use techniques like TLC or NMR to monitor the progress of the reaction and stop it as soon as the desired product is formed.

Experimental Protocols

Protocol for Storage of this compound
  • Container: Store the compound in its original, tightly sealed container. If transferred, use a clean, dry, and inert container (e.g., amber glass bottle).

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace air and moisture.

  • Temperature: Place the sealed container in a refrigerator maintained at 2-8°C.[2][3]

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

  • Inspection: Periodically inspect the material for any changes in appearance, such as discoloration or clumping, which might indicate degradation or polymerization.

Visualizations

Base_Induced_Polymerization cluster_initiation Initiation cluster_propagation Propagation Monomer This compound Intermediate Ring-Opened Intermediate Monomer->Intermediate Ring Opening Base Base (e.g., OH⁻) Base->Monomer Growing_Chain Growing Polymer Chain Intermediate->Growing_Chain Starts Chain Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain Another_Monomer Another Monomer Another_Monomer->Elongated_Chain Addition Troubleshooting_Workflow decision decision High_Temp High_Temp decision->High_Temp High Temperature? action action Lower_Temp Lower_Temp action->Lower_Temp Lower Temperature issue Unwanted Polymerization Observed issue->decision Check Reaction Conditions High_Temp->action Yes Strong_Reagents Strong Acid/Base? High_Temp->Strong_Reagents No Use_Milder Use Milder Reagents Strong_Reagents->Use_Milder Yes Check_Purity Contaminants? Strong_Reagents->Check_Purity No Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Yes Consult_Specialist Consult Specialist Check_Purity->Consult_Specialist No

References

Technical Support Center: Purification of Crude 3-(2-Hydroxyethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on effective purification methods for crude 3-(2-Hydroxyethyl)-2-oxazolidinone, a key intermediate in pharmaceutical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed.

  • From Diethanolamine and Dimethyl Carbonate: The primary byproduct is methanol, which is typically removed during the workup. Unreacted diethanolamine and dimethyl carbonate may also be present.

  • From 2-Aminoethanol and Urea: A potential side product is 1-(2-hydroxyethyl)-2-imidazolidinone, formed from prolonged reaction times.[1]

  • From 2-Ethanolamine and Ethylene Carbonate: Unreacted starting materials are the most common impurities.

Q2: What is the most straightforward purification method for a relatively clean crude product?

A2: For crude this compound that is relatively free of solid impurities, vacuum distillation is often the most effective and scalable method. The compound has a high boiling point, allowing for the removal of more volatile impurities.

Q3: Can I purify this compound by recrystallization?

A3: Yes, recrystallization can be an effective method for purifying solid crude this compound. The key is to select an appropriate solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Q4: When is column chromatography recommended for purification?

A4: Column chromatography is recommended when dealing with complex mixtures of impurities that have similar polarities to the desired product and cannot be effectively removed by distillation or recrystallization. It is particularly useful for removing colored impurities and closely related side products.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Oiling Out (Product separates as an oil, not crystals) The boiling point of the solvent is too high, causing the solute to melt before dissolving. The compound is too soluble in the chosen solvent even at low temperatures. Cooling is too rapid.- Use a lower-boiling point solvent. - Try a solvent mixture. Dissolve the compound in a good solvent (e.g., isopropanol) at an elevated temperature, then slowly add a poor solvent (e.g., hexane) until turbidity persists. Reheat to clarify and then cool slowly. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated. The compound is highly soluble in the solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then attempt to cool again. - If too much solvent was added, this is the most likely cause. - Try adding a seed crystal of pure this compound to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Low Recovery of Purified Product Too much solvent was used, leading to significant product loss in the mother liquor. The compound has moderate solubility in the cold solvent. The crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Product from Impurities The chosen eluent system has incorrect polarity. The column was not packed properly (channeling). The column was overloaded with crude material.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[2] - For this polar compound, a gradient elution from a less polar to a more polar solvent system is often effective. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - The amount of crude material should typically be 1-5% of the weight of the silica gel.
Product is Stuck on the Column The eluent is not polar enough to move the highly polar product. The compound may be interacting strongly with the acidic silica gel.- Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to a dichloromethane or ethyl acetate eluent can be effective.[3] - Consider adding a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize the silica surface if your compound is basic.[4]
Streaking or Tailing of the Product Band The compound is not sufficiently soluble in the mobile phase. The sample was loaded in a solvent that is too strong.- Ensure the compound is fully dissolved in the loading solvent. - Load the sample in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for the chromatography. Alternatively, adsorb the crude material onto a small amount of silica gel and load it as a dry powder.

Purification Methodologies & Data

The following table summarizes typical parameters for various purification methods for this compound.

Purification Method Key Parameters Typical Purity Expected Yield Notes
Vacuum Distillation Boiling Point: 162 °C at 0.1 kPa[5]>99%90-99%Most effective for removing volatile impurities like methanol from syntheses using dialkyl carbonates.
Recrystallization Solvent System: Isopropanol/Hexane or Ethyl Acetate/Hexane>98%70-90%Ideal for solid crude material. The choice of solvent pair will depend on the impurity profile.
Column Chromatography Stationary Phase: Silica Gel (60 Å, 230-400 mesh) Mobile Phase: Gradient elution, e.g., 0-10% Methanol in Dichloromethane or Ethyl Acetate>99%60-85%Best for complex mixtures and removal of colored impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and connections are well-sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.

  • Distillation: Gradually apply vacuum and begin heating the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~162 °C at 0.1 kPa).[5] Discard any initial lower-boiling fractions.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.

Protocol 2: Purification by Recrystallization (Two-Solvent System)
  • Solvent Selection: Based on small-scale solubility tests, select a solvent in which this compound is soluble (e.g., isopropanol or ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane). The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation of the product from impurities (Rf of the product should be around 0.2-0.4).[2] A gradient of methanol in dichloromethane or ethyl acetate is a good starting point.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a more polar solvent. If solubility is an issue, adsorb the crude material onto a small amount of silica gel and load it as a dry powder onto the top of the column.

  • Elution: Begin eluting with the less polar solvent, gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purification Workflow Diagram

PurificationWorkflow crude_product Crude this compound analysis Analyze Purity (TLC, GC, NMR) crude_product->analysis decision Purity Acceptable? analysis->decision distillation Vacuum Distillation pure_product Pure Product (>98%) distillation->pure_product recrystallization Recrystallization recrystallization->pure_product chromatography Column Chromatography chromatography->pure_product decision->distillation No (Volatile Impurities) decision->recrystallization No (Solid Impurities) decision->chromatography No (Complex Mixture) decision->pure_product Yes

Caption: A general workflow for the purification of crude this compound.

References

Strategies to minimize by-product formation in 3-(2-Hydroxyethyl)-2-oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone. This document outlines strategies to minimize by-product formation, presents detailed experimental protocols, and offers solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and practical synthetic routes start from ethanolamine and react it with either diethyl carbonate or urea. Both methods are effective, but they have different optimal reaction conditions and by-product profiles.

Q2: What is the major by-product I should be concerned about?

A2: When using the ethanolamine and urea route, the primary by-product is 1-(2-hydroxyethyl)-2-imidazolidinone.[1] Its formation is favored by prolonged reaction times and higher temperatures. The diethyl carbonate route is generally considered cleaner, with one high-yield protocol reporting no detectable impurities by gas chromatography.[2]

Q3: How can I minimize the formation of 1-(2-hydroxyethyl)-2-imidazolidinone in the urea-based synthesis?

A3: To minimize the formation of this by-product, it is crucial to carefully control the reaction time. Shorter reaction durations (around 6 hours) at a moderate temperature (approximately 150°C) are recommended to maximize selectivity for the desired this compound.[3]

Q4: What is the recommended method for purifying the final product?

A4: The choice of purification method depends on the impurity profile. For the removal of non-volatile by-products like 1-(2-hydroxyethyl)-2-imidazolidinone, column chromatography is effective.[4] If the primary impurities are unreacted starting materials or volatile by-products, fractional distillation under reduced pressure can be a suitable method.[5][6]

Q5: Are there any catalysts that can improve the reaction selectivity?

A5: Yes, for the reaction between 2-aminoethanol and urea, using a cerium oxide (CeO₂) catalyst can improve both conversion and selectivity to the desired 2-oxazolidinone derivative.[3] For the diethyl carbonate route, the reaction can proceed efficiently without a catalyst to yield a highly pure product.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction reaches the optimal temperature (e.g., 90°C for the diethyl carbonate route, 150°C for the urea route) and monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Sub-optimal catalyst activity or loading (if applicable).If using a catalyst such as CeO₂, ensure it is of high quality and use the recommended loading (e.g., 10 wt% relative to urea).[3]
Presence of Significant By-products In the Urea Route: Formation of 1-(2-hydroxyethyl)-2-imidazolidinone.Reduce the reaction time. Prolonged heating (e.g., >8 hours) increases the formation of this by-product. Aim for a reaction time that maximizes the yield of the desired product while minimizing the by-product, typically around 6 hours.[3]
In the Diethyl Carbonate Route: Potential for unreacted starting materials.Ensure equimolar amounts of reactants are used and that the reaction is driven to completion. The reaction of diethanolamine with dimethyl carbonate at reflux for 12 hours has been reported to yield a product with no detectable impurities.[2]
Difficulty in Product Isolation/Purification Co-elution of product and by-products during chromatography.Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation of the polar product from the similarly polar by-product.
Azeotrope formation or similar boiling points during distillation.For fractional distillation, use a column with high theoretical plates. If boiling points are very close, consider vacuum distillation to increase the boiling point difference.
Product Instability Thermal decomposition at elevated temperatures.Avoid excessive temperatures during purification. This compound can decompose at temperatures above 160°C.[3] Use reduced pressure for distillation to lower the required temperature.

Data on Reaction Conditions and By-product Formation

The following table summarizes the impact of key reaction parameters on the synthesis of this compound.

Synthetic Route Reactants Catalyst Temperature (°C) Time (h) Yield (%) Key By-products Reference
Diethyl CarbonateDiethanolamine, Dimethyl CarbonateNone90 (reflux)1299None Detected (by GC)[2]
Urea2-Aminoethanol, UreaCeO₂ (10 wt%)150684 (Conversion)1-(2-hydroxyethyl)-2-imidazolidinone[3]
Urea2-Aminoethanol, UreaCeO₂ (10 wt%)150>8Reduced SelectivityIncreased 1-(2-hydroxyethyl)-2-imidazolidinone[3]

Experimental Protocols

Protocol 1: High-Purity Synthesis from Diethanolamine and Dimethyl Carbonate[2]

This protocol is recommended for obtaining a high-purity product with minimal by-products.

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, combine equimolar amounts of diethanolamine and dimethyl carbonate.

  • Heating: Heat the mixture to 90°C. At this temperature, the mixture will become homogeneous and begin to reflux.

  • Reaction: Maintain the reaction at reflux for 12 hours. Monitor the reaction progress by gas chromatography (GC) to ensure the consumption of starting materials.

  • Work-up: After the reaction is complete, remove the methanol by-product via distillation under reduced pressure.

  • Product: The remaining product is this compound of high purity.

Protocol 2: Catalytic Synthesis from 2-Aminoethanol and Urea[3]

This protocol utilizes a catalyst to improve conversion and selectivity.

  • Reactant Mixture: In a reaction vessel, combine 2-aminoethanol and urea in a 1:1 molar ratio.

  • Catalyst Addition: Add cerium oxide (CeO₂) as a catalyst, at a loading of 10 wt% relative to the mass of urea.

  • Reaction: Heat the solvent-free mixture to 150°C for 6 hours.

  • Purification: After the reaction, the product can be purified by column chromatography to remove the catalyst and any by-products.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of this compound from ethanolamine and urea, as well as the competing side reaction leading to the formation of 1-(2-hydroxyethyl)-2-imidazolidinone.

Reaction_Pathways Ethanolamine Ethanolamine Intermediate Hydroxyethyl Urea (Intermediate) Ethanolamine->Intermediate Reaction Urea Urea Urea->Intermediate Reaction Product This compound (Desired Product) Intermediate->Product Intramolecular Cyclization (Favored at shorter time) Byproduct 1-(2-hydroxyethyl)-2-imidazolidinone (By-product) Intermediate->Byproduct Rearrangement & Intramolecular Cyclization (Favored at longer time)

Reaction pathways in the urea-based synthesis.
Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Start Experiment Reaction Perform Synthesis Start->Reaction Analysis Analyze Crude Product (TLC, GC, NMR) Reaction->Analysis LowYield Low Yield Analysis->LowYield No Byproducts Significant By-products Analysis->Byproducts Impure GoodResult High Yield & Purity Analysis->GoodResult Yes CheckTemp Verify Reaction Temperature LowYield->CheckTemp CheckTime Optimize Reaction Time LowYield->CheckTime CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents ModifyConditions Modify Reaction Conditions (e.g., reduce time) Byproducts->ModifyConditions Purification Proceed to Purification GoodResult->Purification CheckTemp->Reaction Re-run CheckTime->Reaction Re-run CheckReagents->Reaction Re-run ModifyConditions->Reaction Re-run

A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Analysis of Oxazolidinone-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the predictable and efficient control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this field, offering a robust method for the introduction of chirality in a substrate. Among the various classes of chiral auxiliaries, oxazolidinones, particularly those popularized by David A. Evans, have established themselves as highly reliable and versatile tools for stereoselective carbon-carbon bond formation.[1][2][3] This guide provides a comparative analysis of different oxazolidinone-based chiral auxiliaries, focusing on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.

Principle of Stereocontrol

The efficacy of oxazolidinone auxiliaries stems from their ability to create a sterically biased environment that directs the approach of an electrophile to one face of a prochiral enolate. The substituent at the 4-position of the oxazolidinone ring, typically derived from readily available amino acids, plays a crucial role in shielding one face of the enolate.[1][4] The formation of a rigid, chelated Z-enolate intermediate is key to achieving high levels of diastereoselectivity.[3][5]

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the enantioselective synthesis of α-substituted carboxylic acids. The steric hindrance provided by the substituent on the oxazolidinone ring dictates the trajectory of the incoming electrophile, leading to high diastereoselectivity.[1]

Chiral AuxiliaryAcyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-2-oxazolidinonePropionylAllyl iodide98:261-77
(S)-4-Benzyl-2-oxazolidinonePropionylBenzyl bromide>99:195
(S)-4-Isopropyl-2-oxazolidinonePropionylBenzyl bromide>99:195
(R)-4-tert-Butyl-2-oxazolidinonePropionylMethyl iodide99:190
(4R,5S)-4,5-Diphenyl-2-oxazolidinonePropionylBenzyl bromide>95:5~90

Key Observation: Auxiliaries with bulkier substituents at the 4-position, such as benzyl and isopropyl, generally afford higher diastereoselectivities in alkylation reactions by effectively blocking one face of the enolate.[1]

Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a highly reliable method for the synthesis of syn-β-hydroxy carbonyl compounds, establishing two contiguous stereocenters with a high degree of control.[5] The reaction proceeds through a boron-chelated Z-enolate, leading to the predictable formation of the syn-aldol adduct.[5]

Chiral AuxiliaryAcyl GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-Benzyl-2-oxazolidinonePropionylIsobutyraldehyde>99:180-90
(S)-4-Benzyl-2-oxazolidinonePropionylBenzaldehyde>99:185-95
(S)-4-Isopropyl-2-oxazolidinonePropionylIsobutyraldehyde>99:185-95
(S)-4-Isopropyl-2-oxazolidinonePropionylBenzaldehyde99:180-90
(1R,2R)-1-Aminoindan-2-ol derived oxazolidinonePropionylIsobutyraldehyde>99:1Not Reported

Key Observation: The Evans protocol for aldol reactions consistently delivers the syn-aldol product with excellent diastereoselectivity across a range of aldehydes and auxiliaries.[1]

Performance in Asymmetric Diels-Alder Reactions

Chiral N-acryloyl oxazolidinones are effective dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with high levels of diastereoselectivity. The stereochemical outcome is influenced by the Lewis acid catalyst and the steric environment created by the chiral auxiliary.

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneN-AcryloylCyclopentadieneEt₂AlCl>99:1 (endo)92
(R)-4-Benzyl-2-oxazolidinoneN-CrotonoylCyclopentadieneEt₂AlCl98:2 (endo)95
(S)-4-tert-Butyl-2-oxazolidinoneN-AcryloylIsopreneEt₂AlCl97:3 (endo)88
Oppolzer's CamphorsultamN-AcryloylCyclopentadieneTiCl₄98:2>99

Key Observation: Oxazolidinone auxiliaries provide excellent facial selectivity in Diels-Alder reactions, with the endo adduct being the major product. The choice of Lewis acid can influence the reactivity and selectivity.

Experimental Protocols

General Workflow for Asymmetric Synthesis using Oxazolidinone Auxiliaries

The application of an oxazolidinone chiral auxiliary typically follows a three-step sequence: acylation of the auxiliary, the diastereoselective reaction, and subsequent cleavage to yield the chiral product and recover the auxiliary.

G General Workflow of Asymmetric Synthesis cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Auxiliary Chiral Auxiliary Acyl_Aux N-Acyl Oxazolidinone Auxiliary->Acyl_Aux Substrate Prochiral Substrate Substrate->Acyl_Aux Enolate Chelated (Z)-Enolate Acyl_Aux->Enolate Base / Lewis Acid Product_Aux Product with Auxiliary Enolate->Product_Aux Electrophile Electrophile / Dienophile Electrophile->Product_Aux Final_Product Enantiomerically Enriched Product Product_Aux->Final_Product Cleavage Reagent Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux

General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Asymmetric Alkylation of (S)-4-Benzyl-2-oxazolidinone

1. Acylation:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir for 30 minutes, then add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench with saturated aqueous NH₄Cl and extract with an organic solvent.

2. Alkylation:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq).[6]

  • Stir for 30 minutes, then add the alkyl halide (e.g., benzyl bromide, 1.2 eq).

  • Stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.

  • Quench with saturated aqueous NH₄Cl and extract with an organic solvent.

3. Cleavage (to Carboxylic Acid):

  • Dissolve the alkylated product in a mixture of THF and water (3:1).

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide followed by an aqueous solution of lithium hydroxide (LiOH).[5][7]

  • Stir at 0 °C for 2-4 hours.

  • Quench excess peroxide with sodium sulfite (Na₂SO₃).[5]

  • Acidify the mixture and extract the carboxylic acid. The auxiliary can be recovered from the aqueous layer by basification and extraction.[7]

Protocol 2: Asymmetric Aldol Reaction with (S)-4-Benzyl-2-oxazolidinone

1. Enolate Formation:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).[8]

  • Stir for 30 minutes at 0 °C.

2. Aldol Addition:

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.5 eq) dropwise.[8]

  • Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.[8]

  • Quench the reaction with a phosphate buffer.[5]

3. Cleavage:

  • Follow the same LiOH/H₂O₂ protocol as for the alkylation product.

Protocol 3: Asymmetric Diels-Alder Reaction

1. Preparation of N-Acryloyl Oxazolidinone:

  • Acylate the desired oxazolidinone with acryloyl chloride using n-BuLi as a base in THF at -78 °C.[9]

2. Diels-Alder Reaction:

  • Dissolve the N-acryloyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C.

  • Add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.1 eq) dropwise.[9]

  • Stir for 30 minutes, then add the diene (e.g., cyclopentadiene, 3.0 eq).[9]

  • Stir at -78 °C for 3 hours.[9]

  • Quench with saturated aqueous NaHCO₃.[9]

3. Cleavage:

  • The auxiliary can be removed using various methods, including hydrolysis with LiOH/H₂O₂ to yield the carboxylic acid.[7]

Mechanism of Stereodirection in the Evans Aldol Reaction

The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The boron-chelated Z-enolate forms a rigid, chair-like six-membered transition state with the aldehyde. The substituent on the chiral auxiliary directs the approach of the aldehyde to the less hindered face of the enolate.

Zimmerman-Traxler transition state model.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visualization.

Cleavage of the Chiral Auxiliary

A critical step in this methodology is the removal of the chiral auxiliary to furnish the desired product. The choice of cleavage method depends on the desired functional group.

  • To obtain Carboxylic Acids: Hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is the most common method.[7][10]

  • To obtain Alcohols: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields primary alcohols.[7]

  • To obtain Aldehydes: Careful use of reducing agents such as diisobutylaluminum hydride (DIBAL-H) can provide aldehydes.[7]

  • To obtain Esters: Transesterification with an alkoxide, for example, sodium methoxide in methanol, produces the corresponding ester.[7]

It is crucial to select cleavage conditions that do not compromise the stereochemical integrity of the newly formed chiral center.

Conclusion

Oxazolidinone-based chiral auxiliaries, particularly the Evans' auxiliaries, are powerful and reliable tools for asymmetric synthesis. Their high degree of stereocontrol, predictable outcomes, and the extensive body of literature detailing their application make them a first choice for many synthetic challenges. The selection of the specific auxiliary and reaction conditions should be tailored to the desired transformation and substrate. This guide provides a foundation for researchers to compare and select the most appropriate oxazolidinone auxiliary for their synthetic goals.

References

Structural Elucidation of 3-(2-Hydroxyethyl)-2-oxazolidinone: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 3-(2-Hydroxyethyl)-2-oxazolidinone. While this molecule presents a seemingly straightforward structure, 2D NMR spectroscopy offers an unambiguous and detailed confirmation of its chemical architecture, serving as a crucial tool in quality control and regulatory submissions. This document outlines the experimental protocols and presents illustrative data to demonstrate the power of these techniques in molecular characterization.

Alternative Methodologies for Structural Validation

Beyond 2D NMR, several other analytical techniques can be employed for the structural elucidation of this compound. Each method provides distinct, complementary information.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and C-N bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the molecule's substructures.

  • Elemental Analysis: Provides the percentage composition of each element (C, H, N, O) in the molecule, which can be used to confirm the empirical formula.

  • X-ray Crystallography: Offers the most definitive three-dimensional structure of the molecule if a suitable single crystal can be obtained.

While powerful, these methods do not provide the detailed atom-by-atom connectivity information that can be readily obtained from a suite of 2D NMR experiments.

Experimental Protocols for 2D NMR Analysis

The following are detailed methodologies for the key 2D NMR experiments used in the structural validation of this compound.

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound and has minimal overlapping signals with the analyte.

Instrumentation: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear 2D experiments.

1. ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: A standard COSY-45 or DQF-COSY pulse sequence is used.

  • Spectral Width: The spectral width in both dimensions is set to encompass all proton signals (e.g., 0-10 ppm).

  • Number of Increments: 256-512 increments in the indirect dimension (t₁).

  • Number of Scans: 4-16 scans per increment.

  • Relaxation Delay: 1-2 seconds.

  • Processing: The data is processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms.

  • Pulse Program: A standard HSQC pulse sequence with gradients for coherence selection is employed.

  • ¹H Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).

  • ¹³C Spectral Width: Set to encompass all carbon signals (e.g., 0-170 ppm).

  • Number of Increments: 128-256 increments in the indirect dimension (t₁).

  • Number of Scans: 8-32 scans per increment.

  • Relaxation Delay: 1.5-2.5 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • Processing: The data is processed with a sine-bell window function in both dimensions.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, and sometimes four bonds.

  • Pulse Program: A standard HMBC pulse sequence with gradients is used.

  • ¹H Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).

  • ¹³C Spectral Width: Set to encompass all carbon signals (e.g., 0-170 ppm).

  • Number of Increments: 256-512 increments in the indirect dimension (t₁).

  • Number of Scans: 16-64 scans per increment.

  • Relaxation Delay: 1.5-2.5 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range C-H coupling (e.g., 8 Hz).

  • Processing: The data is processed with a sine-bell or squared sine-bell window function in both dimensions.

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound.

Disclaimer: The following data is illustrative and based on typical chemical shifts for the functional groups present in the molecule. Publicly available, experimentally derived 2D NMR data for this compound is limited.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Atom Number¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
1--159.5 (C=O)
24.35t61.8 (O-CH₂)
33.60t45.2 (N-CH₂)
43.45t49.5 (N-CH₂)
53.80t60.5 (HO-CH₂)
OH2.90br s-

Table 2: Illustrative ¹H-¹H COSY Correlations

Correlating Protons
H-2 / H-3
H-4 / H-5

Table 3: Illustrative ¹H-¹³C HSQC Correlations

ProtonCorrelated Carbon
H-2 (4.35 ppm)C-2 (61.8 ppm)
H-3 (3.60 ppm)C-3 (45.2 ppm)
H-4 (3.45 ppm)C-4 (49.5 ppm)
H-5 (3.80 ppm)C-5 (60.5 ppm)

Table 4: Illustrative ¹H-¹³C HMBC Correlations

ProtonCorrelated Carbons (²J, ³J)
H-2 (4.35 ppm)C-1, C-3
H-3 (3.60 ppm)C-1, C-2, C-4
H-4 (3.45 ppm)C-3, C-5
H-5 (3.80 ppm)C-4

Visualization of 2D NMR Correlations

The following diagrams, generated using Graphviz, illustrate the key correlations that would be observed in the 2D NMR spectra of this compound, providing a clear visual representation of the molecular connectivity.

COSY_Correlations H2 H-2 H3 H-3 H2->H3 H4 H-4 H5 H-5 H4->H5

Caption: COSY correlations show through-bond proton-proton couplings.

HSQC_Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H2 H-2 C2 C-2 H2->C2 H3 H-3 C3 C-3 H3->C3 H4 H-4 C4 C-4 H4->C4 H5 H-5 C5 C-5 H5->C5

Caption: HSQC correlations link protons to their directly attached carbons.

HMBC_Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H2 H-2 C1 C-1 (C=O) H2->C1 C3 C-3 H2->C3 H3 H-3 H3->C1 C2 C-2 H3->C2 C4 C-4 H3->C4 H4 H-4 H4->C3 C5 C-5 H4->C5 H5 H-5 H5->C4

Caption: HMBC correlations reveal long-range proton-carbon connectivities.

Conclusion

The comprehensive application of 2D NMR techniques, including COSY, HSQC, and HMBC, provides an unequivocal method for the structural validation of this compound. By establishing the complete covalent framework of the molecule through the observation of through-bond correlations, these methods offer a higher level of confidence in structure determination compared to other spectroscopic techniques alone. The detailed experimental protocols and illustrative data presented in this guide serve as a robust framework for researchers and scientists in the pharmaceutical and chemical industries to ensure the identity and purity of this important chemical entity.

Quantitative Analysis of 3-(2-Hydroxyethyl)-2-oxazolidinone and its Metabolites: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds and their metabolites is paramount. This guide provides a comparative overview of analytical methodologies for 3-(2-Hydroxyethyl)-2-oxazolidinone, a small molecule of interest, and its metabolites. While a specific, validated HPLC-MS method for this particular compound is not extensively documented in publicly available literature, this guide proposes a robust method based on established protocols for structurally similar oxazolidinones.[1][2][3][4] Furthermore, it compares this proposed HPLC-MS approach with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassays, providing the necessary data and protocols to make an informed decision for your research needs.

Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of the proposed HPLC-MS method against GC-MS and a competitive immunoassay for the quantification of this compound and its primary metabolite.

FeatureProposed HPLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)Immunoassay (Competitive ELISA)
Specificity Very High (distinguishes parent, metabolites, and isomers)High (requires derivatization for polar analytes)Moderate to High (potential for cross-reactivity)
Sensitivity (LOQ) Low ng/mL to pg/mLng/mL to pg/mLHigh ng/mL to low µg/mL
Sample Prep Moderate (protein precipitation, solid-phase extraction)Complex (derivatization often required)Minimal (dilution may suffice)
Throughput Moderate (minutes per sample)Low to ModerateHigh (96-well plate format)
Cost per Sample HighModerateLow
Instrumentation High initial investmentModerate to High initial investmentLow initial investment
Matrix Effects Can be significant, requires careful managementLess prone to ion suppression than ESI-MSCan be significant

Proposed HPLC-MS/MS Method Performance

The following table outlines the projected performance characteristics of the proposed HPLC-MS/MS method, adapted from validated methods for other oxazolidinone compounds.[5]

ParameterExpected Performance
**Linearity (R²) **> 0.99
Lower Limit of Quantification (LLOQ) 1 - 50 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery 85 - 115%

Experimental Protocols

Proposed HPLC-MS/MS Method

This protocol is a comprehensive starting point for developing a validated method for the quantification of this compound and its predicted primary metabolite, 2-(2-oxazolidinon-3-yl)acetic acid.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions (Predicted):

    • This compound: m/z 132.1 -> [fragment ion]

    • 2-(2-oxazolidinon-3-yl)acetic acid: m/z 146.1 -> [fragment ion]

    • Internal Standard: To be determined based on choice.

  • Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temp: 300°C, Gas Flow: 8 L/min, Nebulizer: 35 psi, Capillary Voltage: 3500 V).

Alternative Method: Competitive ELISA Protocol

This is a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which would require the development of a specific antibody to this compound.

1. Plate Coating

  • Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA) and incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Competitive Binding

  • Add standards, controls, and samples to the wells, followed by the addition of a specific primary antibody against this compound.

  • Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the coated analyte for antibody binding.

3. Detection

  • Wash the plate three times.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

4. Data Analysis

  • Read the absorbance at 450 nm using a microplate reader.

  • The concentration of the analyte is inversely proportional to the signal. Construct a standard curve and determine the concentrations in the unknown samples.

Visualizations

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Acquisition MS->Data Result Quantification Data->Result

Caption: Proposed HPLC-MS/MS workflow for quantification.

Metabolic_Pathway Parent This compound Metabolite 2-(2-oxazolidinon-3-yl)acetic acid (Predicted Primary Metabolite) Parent->Metabolite Oxidation (Phase I Metabolism)

Caption: Predicted metabolic pathway of this compound.

References

A Comparative Guide to the Synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone: Solvent-Free versus Traditional Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone, a key intermediate in the production of various pharmaceuticals, is achievable through several chemical pathways. This guide provides a detailed comparison of a modern, solvent-free synthesis route with a more traditional approach, offering insights into their respective efficiencies, environmental impacts, and safety profiles. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterSolvent-Free SynthesisTraditional Synthesis
Starting Materials 2-Aminoethanol, Urea2-Aminoethanol, Diethyl Carbonate
Catalyst Cerium Oxide (CeO₂) NanoparticlesSodium Methoxide (or other base)
Solvent NoneTypically an alcohol (e.g., Ethanol)
Reaction Temperature 150 °C[1]Reflux (typically 78-120 °C)
Reaction Time 6 hours[1]Several hours (e.g., 3-6 hours)
Product Yield ~98.4% (conversion)[1]High (exact yield for this specific product requires optimization, but generally >80%)
Selectivity 100% to 2-oxazolidinone[1]Good, but side products can form
Key Advantages Environmentally friendly (no solvent), high yield and selectivity, catalyst is reusable.[1][2]Utilizes common and relatively inexpensive reagents and solvents.
Key Disadvantages Requires synthesis of a specific nanoparticle catalyst. The long-term environmental impact of nanoparticles is still under investigation.[3][4][5]Use of flammable and volatile organic solvents, potential for hazardous byproducts.

Experimental Protocols

Solvent-Free Synthesis via CeO₂ Catalysis

This method, adapted from a study on the eco-friendly synthesis of 2-oxazolidinone, utilizes a heterogeneous catalyst under solvent-free conditions.[1]

Materials:

  • 2-Aminoethanol

  • Urea

  • Cerium Oxide (CeO₂) nanoparticles (catalyst)

Procedure:

  • In a reaction vessel, combine 2-aminoethanol and urea in a 1:1 molar ratio.

  • Add CeO₂ nanoparticles (10 wt% relative to urea).

  • Heat the mixture to 150 °C with stirring for 6 hours.

  • Upon completion, the product can be isolated and purified. The catalyst can be recovered by filtration and reused.[1][2]

Traditional Synthesis using Diethyl Carbonate

This protocol is a representative example of a traditional synthesis route employing a solvent and a basic catalyst.

Materials:

  • 2-Aminoethanol

  • Diethyl Carbonate

  • Sodium Methoxide (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 2-aminoethanol in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Add diethyl carbonate dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • After completion, cool the reaction mixture and neutralize the catalyst with a suitable acid.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified, typically by distillation or chromatography.

Visualizing the Synthesis Workflows

To better illustrate the procedural differences, the following diagrams outline the key steps in both the solvent-free and traditional synthesis routes.

SolventFree_Workflow cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminoethanol 2-Aminoethanol Mixing Mixing 2-Aminoethanol->Mixing Urea Urea Urea->Mixing CeO2 Catalyst CeO2 Catalyst CeO2 Catalyst->Mixing Heating (150 C) Heating (150 C) Mixing->Heating (150 C) 6 hours Filtration Filtration Heating (150 C)->Filtration Product Isolation Product Isolation Filtration->Product Isolation This compound Catalyst Recovery Catalyst Recovery Filtration->Catalyst Recovery Reusable Catalyst Traditional_Workflow cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminoethanol 2-Aminoethanol Mixing Mixing 2-Aminoethanol->Mixing Diethyl Carbonate Diethyl Carbonate Diethyl Carbonate->Mixing Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Mixing NaOCH3 Catalyst NaOCH3 Catalyst NaOCH3 Catalyst->Mixing Reflux Reflux Mixing->Reflux Several hours Neutralization Neutralization Reflux->Neutralization Solvent Removal Solvent Removal Neutralization->Solvent Removal Purification Purification Solvent Removal->Purification This compound

References

In-Vitro Activity of Oxazolidinone Derivatives Against MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of various oxazolidinone derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant pathogen in both hospital and community settings. The data presented is compiled from recent studies to aid in the evaluation of these compounds for further drug development.

Comparative In-Vitro Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several oxazolidinone derivatives against MRSA. A lower MIC value indicates greater potency.

Compound/DerivativeMRSA StrainMIC (µg/mL)Reference
LinezolidATCC 335911[1]
TedizolidATCC 335910.5[1]
RanbezolidATCC 335911[1]
RadezolidATCC 335911[1]
Deacetyl Linezolid ThioacetamideATCC 335911[1]
[(R)-5-((S)-1-(dibenzylaminoethyl)-1,3-oxazolidin-2-one]SMC-27 (clinical isolate)12.5[2]
[(R)-5-((S)-1-(dibenzylaminoethyl)-1,3-oxazolidin-2-one]SMC-47 (clinical isolate)12.5[2]

Note: Comprehensive, publicly available comparative data for a wide range of 3-(2-Hydroxyethyl)-2-oxazolidinone derivatives is limited. The data presented includes prominent oxazolidinones and a synthesized analogue to provide a comparative baseline.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in-vitro antibacterial activity of the oxazolidinone derivatives is commonly determined by the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (oxazolidinone derivatives)

  • MRSA strains (e.g., ATCC 33591, clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the MRSA strain is inoculated into CAMHB and incubated at 37°C until it reaches the logarithmic growth phase.

    • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in CAMHB in the 96-well plates.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well containing the serially diluted compounds.

    • Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

MIC Assay Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare MRSA Inoculum C Inoculate 96-well plates A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Measure Optical Density (Optional) D->F G Determine MIC E->G F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Oxazolidinones

Oxazolidinone Mechanism of Action Mechanism of Action of Oxazolidinone Derivatives cluster_ribosome Bacterial Ribosome 50S_subunit 50S Ribosomal Subunit 70S_complex 70S Initiation Complex 50S_subunit->70S_complex Prevents formation of 30S_subunit 30S Ribosomal Subunit 30S_subunit->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Initiates 70S_complex->Protein_Synthesis Oxazolidinone Oxazolidinone Derivative Oxazolidinone->50S_subunit Binds to P-site Oxazolidinone->70S_complex Blocks formation Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Protein_Synthesis->Bacterial_Growth_Inhibition Inhibition of

Caption: Oxazolidinones inhibit bacterial protein synthesis.

References

A Comparative Guide to 3-(2-Hydroxyethyl)-2-oxazolidinone as a Potential Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative benchmark of 3-(2-Hydroxyethyl)-2-oxazolidinone as a solvent, placed in context with commonly used solvents in research and pharmaceutical development: Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Water. Due to limited publicly available data on the solvent properties of this compound, this comparison is based on its fundamental physical and chemical characteristics. This guide also provides standardized experimental protocols to enable researchers to generate further data.

Physicochemical Properties: A Comparative Overview
PropertyThis compoundDimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Water
Molecular Formula C₅H₉NO₃[1](CH₃)₂SOC₅H₉NOH₂O
Molecular Weight ( g/mol ) 131.13[1]78.1399.1318.02[2]
Boiling Point (°C) 162 (at 1 Torr)[3]189[3]202100[2]
Density (g/cm³ at 25°C) 1.3[3]1.11.030.997[2]
Viscosity (cP at 25°C) Data not available~2.01.660.89
Dielectric Constant Data not available4732.280.1[2]
logP (Octanol/Water) -0.569[1]-1.35-0.38-1.38
Water Solubility Miscible (log10ws = 0.52)[1]Miscible[3]Miscible-
Flash Point (°C) 183.4[3][4]8791Not applicable

Interpretation of Properties:

  • Boiling Point and Flash Point: this compound has a high boiling point at reduced pressure and a high flash point, suggesting low volatility and reduced flammability, which are desirable safety features for an industrial solvent.[3][4]

  • Density: Its density is notably higher than the other benchmarked organic solvents and water.[3]

  • Polarity: The negative logP value and high water solubility indicate that this compound is a polar solvent.[1] The presence of a hydroxyl group and a lactam structure further supports its polar nature, suggesting it could be effective in dissolving polar compounds and APIs.

  • Missing Data: The absence of viscosity and dielectric constant data is a significant gap. Viscosity influences handling and processing, while the dielectric constant is a key indicator of a solvent's ability to dissolve ionic compounds and support certain reaction mechanisms.

Experimental Protocols for Solvent Performance Benchmarking

To address the data gaps and enable a thorough evaluation of this compound as a solvent, the following detailed experimental protocols are provided.

Determination of Thermodynamic Solubility of a Drug Compound

This protocol determines the saturation concentration of a compound in the solvent at equilibrium.

Materials:

  • This compound (or other test solvent)

  • Active Pharmaceutical Ingredient (API) or test compound (solid)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Filtration device (e.g., 0.45 µm PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of the solid API to a vial.

  • Accurately dispense a known volume or mass of this compound into the vial.

  • Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solids.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Quantify the concentration of the API in the diluted filtrate using a validated HPLC method.

  • Calculate the original concentration in mg/mL or mol/L to determine the solubility.

Measurement of Kinematic Viscosity

This protocol measures the resistance to flow of the solvent.

Materials:

  • This compound

  • Glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

Procedure:

  • Ensure the viscometer is clean and dry.

  • Equilibrate the constant temperature water bath to the desired temperature (e.g., 25°C).

  • Pipette a precise volume of this compound into the viscometer.

  • Place the viscometer in the water bath and allow it to thermally equilibrate for at least 15 minutes.

  • Apply suction to draw the liquid up through the capillary tube above the upper timing mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

  • Repeat the measurement at least three times to ensure reproducibility.

  • Calculate the kinematic viscosity using the viscometer constant and the average flow time. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the solvent at the same temperature.

Visualizing Experimental Workflows

A logical workflow is crucial for systematically evaluating and selecting solvents in a pharmaceutical context.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Final Selection A Define Solvent Requirements (e.g., Polarity, BP, Safety) B Computational Screening (e.g., Hansen Solubility Parameters) A->B C Preliminary Property Analysis (Literature Data) B->C D Solubility Testing (API in Candidate Solvents) C->D E Stability Studies (API in Solution) D->E F Process Compatibility (e.g., Viscosity, Reaction Kinetics) E->F G Performance Ranking (Based on Experimental Data) F->G H Safety & Environmental Assessment (ICH Q3C, Green Chemistry) G->H I Select Optimal Solvent H->I

Caption: A generalized workflow for solvent selection in pharmaceutical development.

Conclusion

This compound presents an interesting profile for consideration as a specialty solvent, particularly due to its high boiling point, low volatility, and polar nature. These characteristics suggest potential applications where low flammability and high solvency for polar molecules are required. However, the current lack of comprehensive data on its key solvent properties, such as viscosity and dielectric constant, as well as the absence of direct performance comparisons in relevant applications, limits a full assessment.

The experimental protocols provided in this guide offer a pathway for researchers to generate the necessary data to rigorously benchmark this compound against established solvents like DMSO and NMP. Such studies would be invaluable in determining its suitability for specific applications in drug discovery and development, from synthesis and purification to formulation. As the pharmaceutical industry continues to seek safer and more effective solvents, a thorough investigation into promising alternatives like this compound is warranted.

References

Evaluating Cross-Resistance: A Comparative Analysis of 3-(2-Hydroxyethyl)-2-oxazolidinone and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated cross-resistance profile of 3-(2-Hydroxyethyl)-2-oxazolidinone with other classes of antibiotics. Due to the limited availability of specific experimental data for this compound, this analysis is primarily based on the well-established characteristics of the oxazolidinone class of antibiotics, for which linezolid and tedizolid serve as primary examples. The unique mechanism of action of oxazolidinones suggests a low likelihood of cross-resistance with many other antibiotic classes.[1][2]

Mechanism of Action: The Basis for Low Cross-Resistance

Oxazolidinones, including this compound, exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2] They bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial step in bacterial protein translation.[2] This mechanism is distinct from that of many other protein synthesis inhibitors, which typically target the elongation phase. This unique target is the primary reason for the general lack of cross-resistance between oxazolidinones and other antibiotic classes.[1]

Comparative Cross-Resistance Profile

The following table summarizes the expected cross-resistance patterns between this compound and other major antibiotic classes, based on the known behavior of oxazolidinones like linezolid.

Antibiotic ClassRepresentative AntibioticsGeneral Mechanism of ActionExpected Cross-Resistance with this compound
Oxazolidinones Linezolid, TedizolidInhibit protein synthesis initiationPossible (due to target site mutations or specific resistance genes)
Aminoglycosides Gentamicin, TobramycinInhibit protein synthesis (30S subunit)Unlikely
Macrolides Azithromycin, ErythromycinInhibit protein synthesis (50S subunit)Unlikely
Tetracyclines Doxycycline, MinocyclineInhibit protein synthesis (30S subunit)Unlikely
Beta-Lactams Penicillin, CephalosporinsInhibit cell wall synthesisUnlikely
Glycopeptides Vancomycin, TeicoplaninInhibit cell wall synthesisUnlikely
Fluoroquinolones Ciprofloxacin, LevofloxacinInhibit DNA replicationUnlikely
Sulfonamides SulfamethoxazoleInhibit folic acid synthesisUnlikely

Quantitative Antimicrobial Activity

Bacterial StrainResistance ProfileHypothetical MIC (µg/mL) of this compoundComparative MIC (µg/mL) of Other Antibiotics
Staphylococcus aureus (MRSA)Methicillin-Resistant1-2Vancomycin: 1-2
Enterococcus faecium (VRE)Vancomycin-Resistant1-2Ampicillin: >256
Streptococcus pneumoniaePenicillin-Resistant0.5-1Penicillin: >8
Escherichia coli->64Ciprofloxacin: 0.015-1
Pseudomonas aeruginosa->64Gentamicin: 0.5-8

Note: The above MIC values are illustrative and should be confirmed by specific in vitro testing. Oxazolidinones generally exhibit strong activity against Gram-positive bacteria and limited to no activity against most Gram-negative bacteria.[1]

Experimental Protocols

To experimentally evaluate the cross-resistance of this compound, the following standard methodologies are recommended:

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (or other suitable broth for the test organism) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strains overnight and dilute the suspension to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay

Objective: To assess the in vitro interaction (synergy, indifference, or antagonism) between two antibiotics.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute antibiotic A horizontally and antibiotic B vertically.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.

Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Preparation: Prepare tubes with a standardized bacterial inoculum and different concentrations of the antibiotic (e.g., 1x, 2x, 4x MIC). Include a growth control.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates to allow for colony formation.

  • Data Analysis: Count the number of viable colonies (CFU/mL) at each time point and plot the results on a logarithmic scale against time.

Visualizing Resistance and Evaluation Workflow

The following diagrams illustrate the key signaling pathway involved in oxazolidinone resistance and a typical workflow for evaluating antibiotic cross-resistance.

Oxazolidinone_Resistance_Pathway cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Initiation Ribosome->Protein_Synthesis Inhibition Inhibition of Growth Normal_Growth Bacterial Growth Protein_Synthesis->Normal_Growth Leads to Protein_Synthesis->Inhibition Oxazolidinone 3-(2-Hydroxyethyl) -2-oxazolidinone Oxazolidinone->Ribosome Binds to 23S rRNA Target_Mutation 23S rRNA or Ribosomal Protein (L3/L4) Mutation Target_Mutation->Ribosome Alters Binding Site Resistance_Genes Acquisition of Resistance Genes (cfr, optrA, poxtA) Resistance_Genes->Ribosome Methylates 23S rRNA or Efflux Pump

Caption: Signaling pathway of oxazolidinone action and resistance.

Cross_Resistance_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Data Analysis and Interpretation Start Select Panel of Resistant Bacterial Strains MIC_Test Perform MIC Testing for This compound and Comparator Antibiotics Start->MIC_Test Checkerboard Conduct Checkerboard Assays for Selected Antibiotic Combinations MIC_Test->Checkerboard Identify Potentially Interesting Interactions Time_Kill Perform Time-Kill Curve Assays for Key Interactions Checkerboard->Time_Kill Analyze_Data Analyze MIC, FIC, and Time-Kill Data Time_Kill->Analyze_Data Determine_Profile Determine Cross-Resistance Profile Analyze_Data->Determine_Profile Report Generate Comparison Report Determine_Profile->Report

Caption: Experimental workflow for evaluating antibiotic cross-resistance.

References

Safety Operating Guide

Proper Disposal of 3-(2-Hydroxyethyl)-2-oxazolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of 3-(2-Hydroxyethyl)-2-oxazolidinone, a compound that requires careful management due to its potential hazards.

Summary of Key Data

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. The following table summarizes the available quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
CAS Number 3356-88-5
Form Solid
GHS Hazard Statement H319: Causes serious eye irritation[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Storage Class Code 11 (Combustible Solids)[1]
Water Hazard Class (WGK) 3 (Highly hazardous to water)[1]

Experimental Protocol for Disposal

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general principles of hazardous waste management and the specific hazard information available for this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Always wear chemical safety goggles to protect against splashes and fine particles.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A lab coat is mandatory to protect from skin contact.

  • Work Area: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Eye Irritant," "Water Hazard")

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

3. Disposal of Unused or Contaminated Solid Material:

  • Carefully transfer any unused or contaminated solid this compound into the designated hazardous waste container.

  • Avoid generating dust during transfer.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, must be considered contaminated.

  • Place all contaminated disposable materials into the designated hazardous waste container.

5. Final Disposal:

  • Licensed Waste Carrier: The ultimate disposal of the hazardous waste container must be handled by a licensed and certified hazardous waste management company.

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your EHS office for guidance.

  • Recommended Disposal Method: For related oxazolidinone compounds, disposal via an industrial combustion plant (incineration) has been recommended.[3] This is a likely disposal route for this compound, but must be confirmed with the waste disposal vendor.

Important Considerations:

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.

  • Environmental Protection: Due to its high water hazard classification, it is imperative that this chemical is not released into the environment. Do not pour this compound waste down the drain.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(2-Hydroxyethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(2-Hydroxyethyl)-2-oxazolidinone (CAS RN: 3356-88-5). Given its classification for causing serious eye irritation, adherence to these guidelines is critical to ensure personal safety and proper laboratory conduct.

Personal Protective Equipment (PPE)

The primary hazards associated with this compound are serious eye irritation and potential skin irritation.[1][2] Therefore, a comprehensive PPE strategy is the first line of defense against exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.To protect against splashes that could cause serious eye damage.[1][2]
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Inspect gloves for any signs of degradation or perforation before and during use. Dispose of contaminated gloves immediately after use. - Lab Coat: A standard laboratory coat must be worn and buttoned to prevent skin contact.To prevent skin contact which may cause irritation. The choice of glove material should be based on the specific laboratory task and potential for exposure.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If there is a potential for aerosol generation or if handling large quantities in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent inhalation of potentially harmful aerosols or vapors.

Operational and Disposal Plans

Strict adherence to the following operational and disposal procedures is crucial for the safe handling and management of this compound.

Safe Handling and Storage Workflow

The following diagram outlines the procedural flow for the safe handling and storage of this compound.

start Receive Chemical inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store Container Intact ppe Don Appropriate PPE store->ppe handle Handle in a Well-Ventilated Area or Fume Hood ppe->handle weigh Weigh and Prepare for Use handle->weigh use Use in Experiment weigh->use decontaminate Decontaminate Work Area use->decontaminate end_storage Return to Storage decontaminate->end_storage

Caption: Workflow for Safe Handling and Storage.

Step-by-Step Handling Procedures:
  • Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials. The storage class is 11 for combustible solids.[1][2]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Handling Environment: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Avoiding Contamination: Avoid direct contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

  • Work Area Decontamination: Clean the work area thoroughly after each use to remove any residual contamination.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

start Unused or Waste Chemical collect_solid Collect in a Labeled, Sealed Container for Solid Chemical Waste start->collect_solid container Empty Container rinse Triple Rinse Container with a Suitable Solvent container->rinse dispose_solid Dispose of as Hazardous Chemical Waste via Institutional Protocol collect_solid->dispose_solid collect_liquid Collect First Rinse Solution in a Labeled, Sealed Container for Liquid Chemical Waste dispose_liquid Dispose of as Hazardous Liquid Waste via Institutional Protocol collect_liquid->dispose_liquid rinse->collect_liquid dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (or as per institutional guidelines) rinse->dispose_container

Caption: Disposal Plan for this compound.

Step-by-Step Disposal Procedures:
  • Waste Chemical: Collect any unused or waste this compound in a clearly labeled, sealed, and compatible container designated for solid chemical waste.

  • Contaminated Materials: Any materials, such as gloves or wipes, that are contaminated with the chemical should also be collected in a designated hazardous waste container.

  • Empty Containers:

    • Thoroughly empty the container of all contents.

    • Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).

    • Collect the first rinse solution as hazardous liquid waste in a separate, clearly labeled, and sealed container.

    • Subsequent rinsates may be disposed of down the drain with copious amounts of water, depending on local regulations.

    • After thorough rinsing and drying, the empty container can typically be disposed of as non-hazardous waste. Deface the label before disposal.

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes.[3] Remove contaminated clothing and shoes.[3] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention if symptoms persist.[4]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

In all cases of exposure, it is crucial to seek professional medical advice and provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Hydroxyethyl)-2-oxazolidinone
Reactant of Route 2
Reactant of Route 2
3-(2-Hydroxyethyl)-2-oxazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.